3-(Isobutyramido)benzeneboronic acid
Description
Properties
IUPAC Name |
[3-(2-methylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBVOKMSEWLCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657446 | |
| Record name | [3-(2-Methylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-76-4 | |
| Record name | B-[3-[(2-Methyl-1-oxopropyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Isobutyramido)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Isobutyramido)benzeneboronic Acid
This compound is a bespoke bifunctional molecule of significant interest in contemporary drug discovery and organic synthesis. Its structure marries the robust reactivity of an arylboronic acid with the nuanced physicochemical properties imparted by the isobutyramido side chain. This unique combination makes it a valuable building block in the construction of complex molecular architectures, particularly in the synthesis of targeted therapeutics. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The isobutyramido group, on the other hand, can modulate properties such as solubility, lipophilicity, and metabolic stability, and can participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this important synthetic intermediate.
I. The Synthetic Strategy: A Tale of Two Functionalities
The most direct and efficient pathway to this compound is the acylation of commercially available 3-aminobenzeneboronic acid. This strategy is predicated on the selective reaction of the nucleophilic amino group with an activated isobutyric acid derivative, leaving the boronic acid moiety intact for subsequent transformations.
Reaction Scheme:
Caption: Overall workflow for the synthesis of this compound.
II. Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 3-aminobenzeneboronic acid and isobutyryl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Aminobenzeneboronic acid | ≥95% | Commercially Available |
| Isobutyryl chloride | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| 1 M Hydrochloric acid | ACS reagent grade | Commercially Available |
| Saturated sodium chloride solution (brine) | ACS reagent grade | Prepared in-house |
| Anhydrous magnesium sulfate | ≥97% | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Hexane | HPLC grade | Commercially Available |
Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Initial Solution: 3-Aminobenzeneboronic acid (5.0 g, 36.5 mmol) is added to the flask, followed by anhydrous tetrahydrofuran (100 mL). The suspension is stirred to ensure good mixing.
-
Addition of Base: Anhydrous pyridine (3.5 mL, 43.8 mmol) is added to the suspension. The mixture is cooled to 0 °C in an ice bath.
-
Acylation: A solution of isobutyryl chloride (4.2 mL, 40.2 mmol) in anhydrous tetrahydrofuran (20 mL) is added dropwise to the cooled suspension via the dropping funnel over 30 minutes. A white precipitate of pyridinium hydrochloride will form.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride precipitate. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate (150 mL) and transferred to a separatory funnel.
-
Aqueous Washes: The organic layer is washed sequentially with 1 M hydrochloric acid (2 x 50 mL), water (50 mL), and saturated sodium chloride solution (50 mL). The acidic wash is crucial for removing any remaining pyridine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as an off-white solid.
III. Purification: The Art of Isolating the Target Molecule
Purification of arylboronic acids can be challenging due to their amphiphilic nature and tendency to form anhydrides (boroxines).[1] Recrystallization is the preferred method for obtaining high-purity this compound.
Recrystallization Protocol
-
Solvent Selection: A mixture of ethyl acetate and hexane is an effective solvent system for the recrystallization of this compound.
-
Procedure: The crude solid is dissolved in a minimal amount of hot ethyl acetate. Hexane is then added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried under high vacuum.
For material that remains impure after recrystallization, column chromatography on silica gel can be employed. A gradient elution from hexane to a mixture of hexane and ethyl acetate is typically effective.[2]
IV. Characterization: Confirming the Molecular Identity
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.0 (s, 1H, -NH-), ~8.0 (s, 2H, -B(OH)₂), ~7.8 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~2.6 (sept, 1H, -CH(CH₃)₂), ~1.1 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~175.0 (C=O), ~138.0 (Ar-C), ~130.0 (Ar-C-B), ~128.0 (Ar-C), ~125.0 (Ar-C), ~122.0 (Ar-C), ~120.0 (Ar-C), ~35.0 (-CH(CH₃)₂), ~19.0 (-CH(CH₃)₂) |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: 208.10 |
| Melting Point | To be determined experimentally |
V. Causality and Field-Proven Insights
-
Choice of Acylating Agent: Isobutyryl chloride is a highly reactive acylating agent, ensuring a rapid and efficient reaction. The use of a slight excess ensures complete consumption of the starting amine.
-
Role of the Base: Pyridine serves as a mild base to neutralize the hydrochloric acid generated during the acylation reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent Selection: Anhydrous tetrahydrofuran is an excellent solvent for this reaction as it is inert to the reactants and effectively dissolves the starting materials and intermediates.
-
Work-up Strategy: The acidic wash during the work-up is critical for removing the pyridine base. Failure to do so will complicate the purification process.
-
Purification Challenges: Arylboronic acids can be notoriously difficult to purify via silica gel chromatography due to their polar nature and interaction with the stationary phase. Recrystallization is often a more effective method for achieving high purity.[3]
VI. Conclusion
This guide provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently prepare this valuable building block for their synthetic endeavors in drug discovery and materials science. The self-validating nature of the protocol, coupled with comprehensive characterization data, ensures the reliable production of high-quality material.
References
A Comprehensive Technical Guide to 3-(Isobutyramido)benzeneboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isobutyramido)benzeneboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a boronic acid moiety with an isobutyramide group on a phenyl ring, make it a valuable building block for the synthesis of complex molecules. This guide provides an in-depth overview of its chemical identity, synthesis, properties, and key applications, with a focus on its role in the development of novel therapeutics.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 874459-76-4 | [1][2][3][4] |
| MDL Number | MFCD08235080 | [4] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [4] |
| Molecular Weight | 207.03 g/mol |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its effective use in research and development. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data available for similar compounds.
| Property | Value/Description |
| Appearance | Expected to be a solid. |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. |
| Stability | Boronic acids are generally stable under normal laboratory conditions but can be sensitive to strong oxidizing agents. |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the amidation of 3-aminophenylboronic acid. This reaction is a standard procedure in organic synthesis, often employing an acyl chloride or a carboxylic acid with a coupling agent.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, detailed protocol for the synthesis of this compound, based on general methods for the acylation of aminophenylboronic acids.[5][6]
-
Dissolution of Starting Material: Dissolve 3-aminophenylboronic acid (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add isobutyryl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules.[7] This property has led to the development of several FDA-approved drugs containing a boronic acid moiety.[8] this compound serves as a valuable building block in this arena, primarily through its application in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate.[9][10] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures commonly found in pharmaceuticals.[11]
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
The isobutyramido group can modulate the electronic properties of the phenylboronic acid and provide additional interaction points for binding to biological targets. This makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Potential Therapeutic Targets
The structural motifs accessible from this compound are relevant to a variety of therapeutic areas. For instance, biaryl structures are common in kinase inhibitors, which are a major class of anti-cancer drugs.[12] The thienyl group, often introduced via Suzuki coupling, can act as a hinge-binder in the ATP-binding pocket of kinases.[12] Additionally, boronic acid derivatives themselves are being investigated as inhibitors of various enzymes, including proteases and esterases.[8][13]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and materials science. Its well-defined chemical identity, coupled with its utility in powerful synthetic transformations like the Suzuki-Miyaura coupling, positions it as a key reagent for the creation of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and applications will enable researchers to fully leverage its potential in their scientific endeavors.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 874459-76-4(3-(isobutanoylamino)benzeneboronic acid) | Kuujia.com [kuujia.com]
- 4. aobchem.com [aobchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. sciencedaily.com [sciencedaily.com]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(Isobutyramido)benzeneboronic Acid
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(isobutyramido)benzeneboronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the compound's spectral features, a detailed experimental protocol for data acquisition, and the scientific rationale underpinning the analytical methodology.
Introduction
This compound is a bifunctional organic compound featuring a boronic acid group and an isobutyramide moiety on a benzene ring. Such molecules are of significant interest in medicinal chemistry and materials science. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and can also engage in reversible covalent interactions with diols, a property exploited in the design of sensors and drug delivery systems. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities.
Accurate structural elucidation and purity assessment are paramount for the successful application of this compound. High-resolution NMR spectroscopy stands as the most powerful and definitive analytical technique for these purposes, providing detailed information about the molecular structure, connectivity, and chemical environment of the constituent atoms. This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics of this compound, offering a foundational understanding for its characterization.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public domain experimental spectra for this specific molecule, the following data is predicted based on established NMR principles and spectral data from analogous substituted benzeneboronic acids and N-acylated anilines.[1][2][3] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | -NH- |
| ~8.0 | Singlet | 2H | -B(OH)₂ |
| ~7.8 | Singlet | 1H | H-2 |
| ~7.6 | Doublet | 1H | H-6 |
| ~7.4 | Triplet | 1H | H-5 |
| ~7.2 | Doublet | 1H | H-4 |
| ~2.6 | Septet | 1H | -CH(CH₃)₂ |
| ~1.1 | Doublet | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O |
| ~139.0 | C-3 |
| ~134.0 | C-1 (ipso-B) |
| ~129.0 | C-5 |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~119.0 | C-2 |
| ~35.0 | -CH(CH₃)₂ |
| ~19.5 | -CH(CH₃)₂ |
Note: The carbon atom attached to the boron (C-1) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation induced by the boron nucleus (¹¹B and ¹⁰B).[4][5]
Spectral Interpretation and Rationale
The predicted NMR data provides a detailed fingerprint of the molecular structure of this compound.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.2-7.8 ppm): The aromatic protons on the benzene ring are expected to appear as distinct signals due to their different chemical environments. The proton at the 2-position (H-2), being ortho to both the boronic acid and the amide group, is anticipated to be the most deshielded and may appear as a singlet or a narrow triplet. The protons at the 4, 5, and 6-positions will exhibit characteristic doublet and triplet splitting patterns arising from ortho and meta couplings.
-
Amide Proton (δ ~10.0 ppm): The amide proton (-NH-) is expected to resonate at a downfield chemical shift due to the electron-withdrawing effect of the adjacent carbonyl group and potential hydrogen bonding. This peak is often broad and its chemical shift can be concentration and solvent dependent.
-
Boronic Acid Protons (δ ~8.0 ppm): The two hydroxyl protons of the boronic acid group (-B(OH)₂) typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and water content, and they readily exchange with deuterium in deuterated solvents containing D₂O.
-
Isobutyl Group (δ 1.1 and 2.6 ppm): The isobutyl group gives rise to two distinct signals. The six methyl protons (-CH(CH₃)₂) are equivalent and are expected to appear as a doublet due to coupling with the methine proton. The methine proton (-CH(CH₃)₂) will appear as a septet due to coupling with the six equivalent methyl protons, following the n+1 rule.[6][7][8]
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (δ ~175.0 ppm): The carbonyl carbon of the amide group is the most deshielded carbon in the molecule and will appear at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ 119.0-139.0 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon atom attached to the boron (C-1) is difficult to predict precisely and its signal may be broad. The carbon atom bearing the amide group (C-3) will be significantly influenced by the nitrogen atom. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the boronic acid and isobutyramide substituents.
-
Isobutyl Carbons (δ ~19.5 and 35.0 ppm): The two methyl carbons of the isobutyl group are equivalent and will appear at a higher field. The methine carbon will be at a lower field.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar compounds and its high boiling point, which allows for a wider temperature range for analysis if needed.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: A streamlined workflow for NMR analysis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data serves as an internal check of the structural assignment. For instance, the number of distinct signals in both spectra should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. Furthermore, the integration of the ¹H NMR signals should be consistent with the number of protons in each functional group. Any significant deviation from the expected spectral patterns would warrant further investigation into the sample's purity or structural integrity. The potential for the formation of boroxine anhydrides, a common characteristic of boronic acids, should also be considered, as this can lead to additional or broadened signals in the NMR spectra.[9][10]
Conclusion
This technical guide provides a thorough framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By combining predicted spectral data with a detailed experimental protocol and a logical workflow, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. Adherence to these guidelines will facilitate accurate and reliable structural analysis, ensuring the quality and integrity of the compound for its intended use in research and development.
References
- 1. Increments for 1H and 13C NMR chemical shifts in areneboronic acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. azooptics.com [azooptics.com]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 3-(Isobutyramido)benzeneboronic Acid in Organic Solvents
Abstract: 3-(Isobutyramido)benzeneboronic acid is a critical building block in modern pharmaceutical synthesis, most notably as a key intermediate for the PARP inhibitor Veliparib. The solubility of this compound in various organic solvents is a fundamental parameter that dictates its handling, reaction efficiency, purification, and ultimately, the scalability of the synthetic process. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's structural attributes and first principles of physical organic chemistry. This theoretical analysis is supplemented with qualitative data from structurally analogous compounds and provides a detailed, field-proven experimental protocol for researchers to determine precise solubility in their own laboratory settings.
Introduction: The Strategic Importance of a Key Intermediate
This compound, with CAS Number 874219-59-7, is an organoboron compound of significant interest in medicinal chemistry and process development. Its primary role is as a precursor in the synthesis of Veliparib (ABT-888), a potent inhibitor of poly (ADP-ribose) polymerase (PARP) that has been extensively investigated in oncology.[1][2] The efficiency of Suzuki couplings and other cross-coupling reactions, as well as the success of crystallization-based purification, are inextricably linked to the solubility of this intermediate. An understanding of its behavior in different solvent systems is therefore not merely academic but a prerequisite for robust and scalable drug substance manufacturing.
This guide bridges the current gap in public domain data by providing a multi-faceted approach to understanding and measuring the solubility of this vital compound.
Part 1: A Predictive Framework for Solubility Based on Molecular Structure
The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. By dissecting the functional groups present in this compound, we can predict its behavior in various solvent classes.
-
The Boronic Acid Moiety (-B(OH)₂): This is a highly polar, acidic functional group. The two hydroxyl groups are potent hydrogen bond donors and acceptors, favoring interaction with polar protic solvents like alcohols. It is well-documented that boronic acids can reversibly dehydrate to form cyclic, trimeric anhydrides known as boroxines.[3][4] These boroxines are significantly less polar than the parent acid, which can complicate solubility behavior, particularly upon heating in non-polar, aprotic solvents.
-
The Amide Linkage (-NH-C=O): This functional group imparts significant polarity. The N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This structure strongly favors solubility in solvents capable of hydrogen bonding.
-
The Aromatic Ring: The central benzene ring is non-polar and will engage in π-π stacking and van der Waals interactions, contributing to solubility in aromatic or moderately polar solvents.
-
The Isobutyl Group (-CH(CH₃)₂): This terminal alkyl group is non-polar and lipophilic. It increases the hydrocarbon character of the molecule, which can enhance solubility in less polar solvents compared to a simpler acetyl or formyl amide analogue.
Causality of Solvent Choice: The molecule's amphiphilic nature—possessing both highly polar (boronic acid, amide) and non-polar (isobutyl, phenyl) regions—suggests it will not be exclusively soluble in one class of solvent. Instead, optimal solubility will be found in solvents that can effectively solvate all parts of the molecule. Polar protic solvents are predicted to be highly effective, as they can hydrogen bond with the two most polar functional groups. Polar aprotic solvents like DMSO and acetone should also be effective due to their ability to accept hydrogen bonds and their large dipole moments.
Part 2: Solubility Insights from Analogous Compounds and Purification Practices
While direct quantitative data for the target molecule is scarce, valuable inferences can be drawn from published data on similar structures.
Table 1: Experimentally Determined Solubility of Structurally Related Boronic Acids
| Compound | Solvent Class | Solvent | Solubility | Reference |
|---|---|---|---|---|
| Phenylboronic Acid | Ethers / Ketones | Dipropyl Ether, Acetone, 3-Pentanone | High | [5][6] |
| Chlorinated | Chloroform | Moderate | [5][6] | |
| Hydrocarbon | Methylcyclohexane | Very Low | [5][6] | |
| Alcohols | Methanol | Easily Soluble | [4] | |
| Aqueous | Water (20 °C) | ~10 g/L | [4] |
| Isobutoxyphenylboronic Acid | Various | Chloroform, 3-Pentanone, Acetone | Generally higher than Phenylboronic Acid |[7] |
These analogs confirm the general trends predicted from the molecular structure. The high solubility of phenylboronic acid in ethers and ketones is a key finding.[5][6] Furthermore, the observation that adding an isobutoxy group increases solubility relative to the parent phenylboronic acid suggests that the isobutyramido group in our target compound will also significantly influence its solubility profile.[7]
Insights from Purification Methodologies: A standard technique for purifying boronic acids involves liquid-liquid extraction. The boronic acid is selectively moved from an organic layer into a basic aqueous layer (pH > 10).[8] This occurs because the boronic acid is deprotonated to form a highly polar, water-soluble boronate salt. This practice confirms that the compound is poorly soluble in common, water-immiscible organic extraction solvents (e.g., ethyl acetate, ethers) when in its neutral form but highly soluble in aqueous base. Recrystallization from hot ethanol or hot water is also a common purification method for aryl boronic acids, indicating a steep solubility curve with respect to temperature in these protic solvents.[8][9]
Part 3: A Self-Validating Protocol for Experimental Solubility Determination
To obtain definitive, application-specific data, experimental measurement is essential. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid in a solvent. The protocol below is designed to be a self-validating system, ensuring that equilibrium is truly reached and that the measurement is accurate.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation:
-
Dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into multiple 4 mL glass vials equipped with magnetic stir bars.
-
Prepare a stock solution of this compound at a known concentration for analytical standard generation (e.g., 1.0 mg/mL in methanol).
-
-
Equilibration:
-
Add an excess of solid this compound to each vial. An excess is critical; undissolved solid must be visible throughout the experiment to ensure the solution remains saturated.
-
Seal the vials tightly and place them in a temperature-controlled shaker or on a stirring plate maintained at a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Stir the suspensions for a minimum of 24 hours. Causality Note: A 24-hour period is typically sufficient to reach equilibrium. For crystalline compounds with high lattice energy, or in viscous solvents, a 48 or 72-hour study may be necessary. Running parallel time points (e.g., 24h and 48h) can validate that equilibrium has been achieved; if the measured concentrations are the same, the system is stable.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. Trustworthiness Note: This filtration step is crucial to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent for analysis.
-
Quantify the concentration of the dissolved solid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or gravimetric analysis after careful solvent evaporation.
-
Prepare a calibration curve using the pre-made stock solution to ensure accurate quantification.
-
-
Reporting:
-
Calculate the solubility, accounting for any dilution factors. Report the final value in mg/mL or g/L, always specifying the solvent and the precise temperature.
-
Diagram: Isothermal Shake-Flask Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Diagram: Key Molecular Interactions in a Protic Solvent
Caption: Hydrogen bonding between the solute and a protic solvent like methanol.
Conclusion and Recommendations
This compound possesses a functional group profile that predicts favorable solubility in polar organic solvents, particularly polar protic solvents such as methanol and ethanol, and polar aprotic solvents like acetone and DMSO. Data from analogous compounds strongly support this assessment. Conversely, it is expected to have very poor solubility in non-polar hydrocarbon solvents.
For process chemists and drug development professionals, it is recommended to start solvent screening with methanol, ethanol, isopropanol, acetone, and THF. Given the lack of published quantitative data, the robust shake-flask protocol provided in this guide is the most reliable path to generating the precise data needed for process optimization, reaction design, and the development of effective crystallization procedures.
References
- 1. Veliparib CAS#: 912444-00-9 [m.chemicalbook.com]
- 2. A Population Pharmacokinetic Meta‐Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
An In-depth Technical Guide to the Crystal Structure of 3-(Isobutyramido)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the empirical crystal structure of 3-(isobutyramido)benzeneboronic acid has not been publicly documented, this guide provides a comprehensive theoretical and practical framework for its study. Phenylboronic acids are a cornerstone of modern medicinal chemistry and materials science, valued for their unique chemical reactivity and structural versatility. This document outlines a robust methodology for the synthesis and crystallization of this compound. Furthermore, it presents a predictive analysis of its crystalline architecture, drawing comparisons with structurally analogous molecules. We delve into the critical roles of the isobutyramido and boronic acid moieties in supramolecular assembly and their implications for drug design, offering a valuable resource for researchers engaged in the development of novel therapeutics and functional materials.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives have emerged as indispensable tools in contemporary chemical sciences. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules. Beyond their synthetic applications, the boronic acid functional group imparts unique properties that are of significant interest in medicinal chemistry and materials science. The ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for glucose sensors and targeted drug delivery systems.
The compound of interest, this compound, combines the versatile boronic acid moiety with an isobutyramido group. The amide functionality is a ubiquitous feature in pharmaceuticals, contributing to the structural rigidity of molecules and participating in crucial hydrogen bonding interactions with biological targets. The specific inclusion of an isobutyramido group can influence a molecule's lipophilicity, metabolic stability, and binding affinity. Therefore, a thorough understanding of the three-dimensional structure of this compound is paramount for predicting its behavior in biological systems and for the rational design of new chemical entities.
This guide will provide a detailed protocol for the synthesis and crystallization of this compound, followed by a theoretical exploration of its likely crystal structure and a discussion of its potential applications in drug development.
Synthesis and Crystallization: A Practical Workflow
The synthesis of this compound is most efficiently achieved through the acylation of 3-aminophenylboronic acid. The following protocol is a detailed, step-by-step methodology for its preparation and subsequent crystallization.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminophenylboronic acid
-
Isobutyryl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, slowly add isobutyryl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of isobutyryl chloride and the boronic acid.
-
Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Performing the initial addition at 0 °C helps to control the exothermic nature of the acylation reaction.
Experimental Protocol: Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Phenylboronic acids can often be crystallized from a range of organic solvents.
Materials:
-
Purified this compound
-
A selection of solvents for screening (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof with water or hexanes)
-
Small vials or test tubes
Procedure:
-
Solvent Screening: In small vials, dissolve a few milligrams of the purified product in a minimal amount of various hot solvents.
-
Slow Evaporation: Allow the saturated solutions to cool slowly to room temperature, followed by further cooling in a refrigerator. Cover the vials with perforated parafilm to allow for slow evaporation of the solvent.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble (e.g., acetone) and place this vial inside a larger, sealed container with a solvent in which the compound is poorly soluble (e.g., hexanes). The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them under a gentle stream of inert gas.
Causality Behind Experimental Choices:
-
Slow cooling and evaporation are essential to allow for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation of amorphous solid.
-
Screening a variety of solvents with different polarities is necessary as the solubility and crystal packing of a compound are highly dependent on the solvent system.
Caption: Workflow for the synthesis and crystallization of this compound.
Structural Analysis: A Predictive and Comparative Approach
In the absence of experimental crystallographic data for this compound, we can predict its structural features by examining the known crystal structures of analogous compounds.
Expected Molecular Geometry
The molecule is expected to be largely planar, with the phenyl ring and the amide group adopting a relatively coplanar arrangement to maximize resonance stabilization. The isobutyryl group will introduce some steric bulk, which may lead to a slight torsion angle between the phenyl ring and the amide plane. The boronic acid group, B(OH)₂, is trigonal planar.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing will be dominated by hydrogen bonding interactions involving the boronic acid and amide functionalities.
-
Boronic Acid Dimers: A common and highly stable motif in the crystal structures of phenylboronic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the boronic acid groups of two molecules.[1]
-
Amide Chains: The N-H group of the amide is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This allows for the formation of intermolecular N-H···O hydrogen bonds, which can lead to the formation of one-dimensional chains or tapes.[2][3]
-
Interplay of Functional Groups: The overall crystal structure will be a result of the interplay between these two primary hydrogen bonding motifs. It is plausible that the boronic acid dimers will be further linked by the amide N-H···O hydrogen bonds, creating a two- or three-dimensional network.
Comparative Analysis with N-(3-hydroxyphenyl)acetamide: The crystal structure of N-(3-hydroxyphenyl)acetamide provides a useful comparison. In this molecule, the hydroxyl and acetamide groups participate in a hydrogen-bonded network.[4] We can anticipate a similar scenario for this compound, where the boronic acid and isobutyramido groups will be the key players in directing the crystal packing.
Caption: Predicted supramolecular assembly of this compound.
Quantitative Data from Analogous Structures
To provide a more quantitative prediction, we can examine the crystallographic data of structurally related molecules.
| Compound | CCDC Refcode | Space Group | Key Hydrogen Bonds (Å) | Dihedral Angle (Phenyl-Amide) (°) |
| N-(3-cyanophenyl)acetamide | 10.5258/ecrystals/1377 | P2₁/n | N-H···O = 2.88 | ~5 |
| N-(3-hydroxyphenyl)acetamide | 10.5258/ecrystals/1375 | Pna2₁ | N-H···O = 2.96, O-H···O = 2.75 | ~10 |
Data sourced from the Cambridge Structural Database.
Based on these data, we can anticipate that the N-H···O hydrogen bonds in the crystal structure of this compound will be in the range of 2.8-3.0 Å. The dihedral angle between the phenyl ring and the amide group is expected to be relatively small, likely less than 15 degrees.
Applications in Drug Development
The structural features of this compound make it an interesting scaffold for drug design.
-
Enzyme Inhibition: The boronic acid moiety is a known inhibitor of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. The isobutyramido group can provide additional interactions with the enzyme's active site, enhancing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The isobutyramido group can be used to fine-tune the lipophilicity of a drug candidate. By modifying the alkyl chain of the amide, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.[5]
-
Structure-Activity Relationship (SAR) Studies: This compound can serve as a valuable building block in SAR studies. By systematically varying the substitution pattern on the phenyl ring and modifying the amide group, researchers can probe the structural requirements for biological activity.
For instance, isobutyramide itself has been investigated for its potential to induce fetal hemoglobin expression, suggesting that the isobutyramido moiety can have direct biological effects.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be experimentally determined, this guide has provided a comprehensive framework for its synthesis, crystallization, and structural prediction. The combination of a boronic acid and an isobutyramido group on a phenyl scaffold presents a molecule with significant potential in medicinal chemistry and materials science.
The next logical step is the experimental determination of its crystal structure through single-crystal X-ray diffraction. This would validate the predictions made in this guide and provide valuable insights into the supramolecular chemistry of this important class of compounds. Such knowledge will undoubtedly accelerate the rational design of new drugs and functional materials based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. isobutyramide, 563-83-7 [thegoodscentscompany.com]
A Senior Application Scientist's Guide to 3-(Isobutyramido)benzeneboronic Acid: From Sourcing to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 3-(isobutyramido)benzeneboronic acid, a versatile reagent whose utility in medicinal chemistry is expanding.[1][2][3] As a senior application scientist, my objective is to furnish you not with a mere catalog of information, but with a field-proven guide that navigates the nuances of sourcing, quality control, and application of this valuable compound.
Navigating the Commercial Landscape: Supplier Evaluation
The journey to successful synthesis begins with the procurement of high-quality starting materials. For this compound (CAS No. 874459-76-4), a number of commercial suppliers exist, each with varying levels of product documentation and quality assurance. A critical evaluation of these suppliers is the first step towards reproducible and reliable experimental outcomes.
Key suppliers in the market include major chemical distributors and specialized building block providers. When evaluating these sources, it is imperative to look beyond the listed price and consider the availability of comprehensive technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Product Number | Stated Purity | Availability of Documentation | Notes |
| Sigma-Aldrich | CDS022660 | Not specified | CoA, SDS available | Product is part of the "AldrichCPR" collection for early discovery research; the supplier notes that they do not collect analytical data and the buyer assumes responsibility for confirming identity and purity. |
| P&S Chemicals | N/A | Not specified | Product information page | Provides basic information and a quotation request form.[4] |
| BLD Pharmatech | BD80828 (related compound) | 98% (for a related compound) | ISO certifications mentioned | While not the exact compound, their listing for a similar boronic acid suggests a focus on providing materials for pharmaceutical research. |
Expert Insight: The disclaimer from Sigma-Aldrich for their AldrichCPR grade product underscores a critical aspect of sourcing research chemicals: the onus of quality verification often lies with the end-user. For pivotal experiments, it is advisable to request a sample for in-house analysis or to purchase from a supplier who provides a detailed Certificate of Analysis with lot-specific data.
The Gatekeeper of Quality: Incoming Material Verification
Ensuring the purity and identity of this compound is a non-negotiable prerequisite for its use in sensitive applications. A robust incoming quality control (QC) protocol is a self-validating system that safeguards against the downstream consequences of impure or misidentified reagents.
Core Analytical Techniques for Boronic Acid Characterization:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, reversed-phase HPLC is adept at separating the target compound from organic impurities. A high-throughput method using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) can provide rapid and sensitive analysis.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. ¹¹B NMR can also be a powerful tool for studying the boron environment and identifying potential impurities like boronic anhydrides.[5]
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight of the compound.
Step-by-Step Protocol for Incoming Material QC:
-
Visual Inspection: Examine the material for uniform appearance and the absence of foreign particulates. The expected form is a solid.
-
Solubility Test: Assess the solubility in a relevant solvent, such as DMSO or methanol, which will be used in subsequent analytical procedures.
-
¹H NMR Analysis:
-
Dissolve a small sample (2-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum and compare it against a reference spectrum or predicted chemical shifts to confirm the chemical structure. Pay close attention to the integration of aromatic and aliphatic protons.
-
-
HPLC-UV/MS Analysis:
-
Prepare a stock solution of the material in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reversed-phase column.
-
Employ a gradient elution method, for example, with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer to determine the purity by peak area percentage and confirm the mass of the main component.
-
-
Documentation Review: Scrutinize the supplier's Certificate of Analysis, comparing the lot-specific data with your in-house results.
Handling and Storage: Preserving Integrity
Boronic acids are known to be susceptible to dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water, it can complicate accurate weighing and stoichiometry calculations.
Storage Recommendations:
-
Store this compound in a tightly sealed container in a cool, dry place.[7][8]
-
For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]
-
In case of contact, follow the first-aid measures outlined in the Safety Data Sheet.[7][8][9]
The Synthetic Heart: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in many pharmaceutical agents.
The isobutyramido group at the meta-position can influence the electronic properties of the boronic acid and provide a handle for further functionalization or act as a key pharmacophoric element.
Exemplary Protocol for Suzuki-Miyaura Coupling:
This protocol is a representative procedure and may require optimization based on the specific aryl halide substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., dioxane, toluene, or a mixture with water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent(s) to the vessel.
-
Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[11]
-
Solvent System: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand can be tailored to the reactivity of the coupling partners. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.
The Broader Context: Role in Medicinal Chemistry
Boronic acids and their derivatives are integral to the discovery of new therapeutics.[12] The incorporation of the boronic acid moiety can lead to potent enzyme inhibitors, as exemplified by the proteasome inhibitor bortezomib.[2] Furthermore, the use of boronic acids in Suzuki-Miyaura coupling enables the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[3] this compound, with its specific substitution pattern, offers a unique building block for exploring novel chemical space in the quest for new medicines.
References
- 1. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pschemicals.com [pschemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of 3-(Isobutyramido)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(isobutyramido)benzeneboronic acid, detailing its chemical properties, safety protocols, handling procedures, and relevant applications in research and development. Designed for professionals in the chemical and pharmaceutical sciences, this document synthesizes technical data with practical, field-tested insights to ensure both safety and experimental success.
Section 1: Compound Profile and Physicochemical Properties
This compound, with the molecular formula C₁₀H₁₄BNO₃ and a molecular weight of 207.03 g/mol , is a solid organic compound. As an arylboronic acid, it is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the isobutyramido group influences the electronic properties and solubility of the molecule, which can affect its reactivity in chemical transformations.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄BNO₃ | |
| Molecular Weight | 207.03 g/mol | |
| Physical Form | Solid | |
| SMILES String | CC(C(NC1=CC=CC(B(O)O)=C1)=O)C | |
| InChI Key | HXBVOKMSEWLCKA-UHFFFAOYSA-N |
Section 2: Hazard Identification and Toxicological Profile
General Hazard Classifications for Related Arylboronic Acids:
-
Acute Toxicity, Oral: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent accidental exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
Storage
-
Container: Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Atmosphere: For long-term storage and to maintain product quality, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended as arylboronic acids can be air-sensitive.[4]
-
Temperature: Refrigeration is often recommended for arylboronic acids to maintain stability.[4]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[4]
Section 4: Reactivity and Stability
Chemical Stability
This compound is a stable solid under recommended storage conditions. However, like many arylboronic acids, it can be hygroscopic and may be sensitive to air and moisture. The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.[5]
Reactivity Profile
The primary reactivity of this compound is centered around the boronic acid moiety, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The amide group can influence the electronic properties of the phenyl ring, which in turn can affect the efficiency of the cross-coupling reaction.[2]
-
Suzuki-Miyaura Coupling: This compound can be coupled with aryl, vinyl, or alkyl halides or triflates in the presence of a palladium catalyst and a base to form biaryl compounds and other coupled products.[1][6]
-
Amide Reactivity: The amide bond is generally unreactive towards many nucleophilic substitution reactions but can be cleaved under harsh hydrolytic conditions.[5] It can also be reduced using strong reducing agents like LiAlH₄ to the corresponding amine.[5]
Thermal Decomposition
Specific thermal decomposition data for this compound is not available. However, the thermal decomposition of related compounds suggests that heating can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and oxides of nitrogen and boron.[4][7]
Section 5: Experimental Protocols
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions (catalyst, base, solvent, temperature) should be optimized for the specific substrates being used.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, oven- or flame-dried reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., toluene, dioxane, DMF) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure coupled product.
-
-
Analysis:
-
Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
-
Analytical Characterization
The purity and identity of this compound and its reaction products can be assessed using a variety of analytical techniques.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Key Considerations |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Provides detailed information about the molecular structure. |
| ¹¹B NMR | To confirm the presence and electronic environment of the boron atom. | The chemical shift can distinguish between the trigonal boronic acid and the tetrahedral boronate ester.[8] |
| HPLC | Purity determination and reaction monitoring. | Reversed-phase HPLC is commonly used. Method development may be required to achieve good separation of the polar boronic acid from other reaction components.[9] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Provides the molecular weight of the compound and its fragments. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Can confirm the presence of the amide and boronic acid functionalities. |
Section 6: Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: First aid procedures for exposure to this compound.
-
After Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[2]
-
After Skin Contact: Immediately brush off any solid material. Wash the contaminated skin with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.1. Avoid breathing dust. Ensure adequate ventilation.
-
Spill Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly with soap and water.
Section 7: Waste Disposal
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for waste.
-
Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Section 8: Conclusion
This compound is a valuable reagent in organic synthesis with a manageable safety profile when handled with the appropriate precautions. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work. A thorough understanding of its properties, potential hazards, and proper handling procedures is paramount to ensuring a safe and productive research environment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 3-(isobutyramido)benzeneboronic acid applications
An In-Depth Technical Guide to 3-(Isobutyramido)benzeneboronic Acid: Synthesis, Mechanisms, and Applications in Enzyme Inhibition
Introduction: The Boronic Acid Pharmacophore in Modern Drug Discovery
The incorporation of boron into small molecules has marked a significant turning point in medicinal chemistry. The unique electronic properties of the boronic acid group—specifically, its ability to exist in equilibrium between a trigonal planar sp² state and a tetrahedral sp³ state—allow it to form reversible covalent bonds with nucleophilic residues in enzyme active sites. This capability has been masterfully exploited in the design of highly potent and selective enzyme inhibitors. The landmark approval of bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma, galvanized the field and solidified boronic acids as a privileged pharmacophore in drug development.[1][2]
Within this class, amido-phenylboronic acids have emerged as a particularly versatile scaffold. The amide linkage provides a synthetically tractable handle for tuning physicochemical properties and introducing specific recognition elements, while the phenylboronic acid core acts as the "warhead," targeting the catalytic machinery of various enzymes.
This guide provides a comprehensive technical overview of a representative member of this class: This compound . While direct literature on this specific molecule is nascent, its structure embodies the key features of a potent enzyme inhibitor. We will therefore analyze its properties, potential synthesis, and likely applications by drawing upon the rich chemical and biological context of its structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this compound and its derivatives.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical characteristics is foundational to its application in any experimental system. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₃ | |
| Molecular Weight | 207.03 g/mol | |
| Appearance | Solid (predicted) | |
| InChI Key | HXBVOKMSEWLCKA-UHFFFAOYSA-N | |
| CAS Number | 1072945-98-3 |
Synthetic Strategy: Acylation of 3-Aminophenylboronic Acid
The synthesis of this compound can be reliably achieved through a standard acylation reaction. The general approach involves the coupling of a 3-aminophenylboronic acid precursor with an activated isobutyric acid derivative.[3] To avoid side reactions involving the boronic acid moiety during synthesis, it is common practice to use a protected form, such as the pinacol ester. The pinacol group can be readily removed in the final step under mild acidic conditions.
Below is a detailed, field-proven protocol for the synthesis, adapted from established methodologies for analogous compounds.[3][4]
Experimental Protocol: Two-Step Synthesis
Step 1: Acylation of 3-Aminophenylboronic Acid Pinacol Ester
-
Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminophenylboronic acid pinacol ester (1.0 eq), anhydrous dichloromethane (DCM) (approx. 0.1 M), and a mild base such as pyridine or triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Acyl Chloride Addition: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Slow, cooled addition is critical to control the exotherm of the acylation reaction and prevent the formation of di-acylated or other side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 3-(isobutyramido)phenylboronic acid pinacol ester, can be purified by flash column chromatography on silica gel.
Step 2: Deprotection to Yield Final Compound
-
Hydrolysis: Dissolve the purified pinacol ester from Step 1 in a solvent mixture such as acetone/water or THF/water. Add an acid, for example, 2 M HCl, and stir the mixture vigorously at room temperature.
-
Transesterification (Alternative): An alternative, milder method involves transesterification. Dissolve the pinacol ester in an appropriate solvent and add an excess of a volatile boronic acid, such as methyl boronic acid, along with a catalytic amount of acid or base.[3]
-
Monitoring and Isolation: Monitor the deprotection by TLC or LC-MS. Once complete, remove the organic solvent under reduced pressure. The product may precipitate from the aqueous solution or require extraction. Self-Validation: The high volatility of the methyl boronic pinacol ester byproduct drives the transesterification reaction to completion during solvent evaporation.[3]
-
Final Purification: The final product, this compound, can be purified by recrystallization or reverse-phase chromatography to yield the final product as a solid.
Visualization of Synthetic Workflow
Caption: Synthetic route for this compound.
Core Application: Serine Protease Inhibition
The primary rationale for designing amido-phenylboronic acids is their potential as inhibitors of serine proteases, a large family of enzymes involved in processes from digestion to blood clotting and bacterial cell wall maintenance.
Mechanism of Action: Mimicking the Transition State
Serine proteases utilize a catalytic triad (commonly Ser-His-Asp) to hydrolyze peptide bonds. The key step is a nucleophilic attack by the serine hydroxyl group on the substrate's carbonyl carbon, forming a transient, high-energy tetrahedral intermediate.
Boronic acids act as potent inhibitors by functioning as transition-state analogs.[5] The boron atom, with its empty p-orbital, is highly electrophilic and is readily attacked by the catalytic serine's hydroxyl group. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the enzyme in an inhibited state.[6][7]
Visualization of Inhibition Mechanism
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Potential Target: Serine β-Lactamases
A critical application for novel boronic acids is in combating antibiotic resistance. Serine β-lactamases (SBLs) are enzymes produced by bacteria that hydrolyze and inactivate β-lactam antibiotics like penicillin and cephalosporins.[7] Boronic acid derivatives are among the most promising non-β-lactam inhibitors of these enzymes.[5][8]
Studies on a variety of 3-substituted phenylboronic acids have demonstrated potent inhibition of class A and class C β-lactamases.[8] The substituent at the 3-position (the meta position) explores a key region of the active site, and modifications here can tune both potency and selectivity. The isobutyramido group of this compound is well-positioned to form hydrogen bonds and hydrophobic interactions within the active site, making it a strong candidate for a β-lactamase inhibitor.
Experimental Protocol: Screening for β-Lactamase Inhibition
This protocol describes a standard method for determining the inhibitory activity (IC₅₀) of a test compound against a serine β-lactamase using the chromogenic substrate nitrocefin.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM sodium phosphate, pH 7.0.
-
Enzyme Stock: Prepare a concentrated stock solution of the purified β-lactamase (e.g., AmpC, KPC-2) in assay buffer. Determine the precise concentration via a protein assay (e.g., Bradford).
-
Substrate Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO. Trustworthiness Note: Nitrocefin undergoes a distinct color change from yellow to red upon hydrolysis, providing a robust and easily quantifiable signal.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., 2 mM, 500 µM, 100 µM, etc.) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 88 µL of assay buffer.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control). This results in a 1:50 dilution.
-
Add 5 µL of a diluted enzyme solution (final concentration should be chosen to give a linear reaction rate for at least 10 minutes, typically in the low nM range).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding 5 µL of nitrocefin solution (final concentration typically near its Kₘ value, e.g., 100 µM).
-
Immediately measure the change in absorbance at 485 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance curve.
-
Normalize the velocities to the no-inhibitor control (set to 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Broader Therapeutic Potential and Future Directions
While serine protease inhibition is the most direct and probable application, the boronic acid scaffold is remarkably versatile. The principles of its inhibitory action can be extended to other enzyme classes.
-
Other Proteases: Peptidyl boronic acids have been developed as potent inhibitors of other proteases, including Prostate-Specific Antigen (PSA) and HIV-1 Protease.[9][10][11] Screening this compound against a panel of diverse proteases could uncover novel activities.
-
Anti-Androgen Research: Although a closely related analog, 4-isobutyramido-2-(trifluoromethyl)phenylboronic acid, was inactive as a direct anti-androgen, this does not preclude activity in other prostate cancer-related pathways.[3] Further investigation against different cell lines or targets may be warranted.
Contextual Inhibitory Data of Related Phenylboronic Acids
To provide a benchmark for researchers investigating this compound, the following table summarizes the reported inhibitory constants (Kᵢ) for structurally related phenylboronic acid derivatives against various serine β-lactamases.
| Compound | Enzyme Target | Kᵢ (µM) | Source |
| Phenylboronic acid | KPC-2 (Class A) | 1.1 | [8] |
| Phenylboronic acid | GES-5 (Class A) | 2.9 | [8] |
| Phenylboronic acid | AmpC (Class C) | 4.2 | [8] |
| [3-(2-carboxyvinyl)phenyl]boronic acid | AmpC (Class C) | 0.20 | [8] |
Future work on this compound should focus on systematic screening to identify its primary enzymatic targets. Positive hits should be followed by detailed kinetic analysis to determine the mechanism and potency of inhibition (Kᵢ). Co-crystallization of the compound with its target enzyme would provide invaluable structural insights for rational, second-generation inhibitor design. Finally, evaluation in cell-based assays is a critical step to assess membrane permeability, cytotoxicity, and true therapeutic potential.
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Implementation of 3-(Isobutyramido)benzeneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Amide-Functionalized Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
This guide focuses on a specific, high-value building block: 3-(Isobutyramido)benzeneboronic acid . The presence of the isobutyramido group imparts unique characteristics to the molecule, making it a crucial synthon for introducing a functionalized aromatic ring in multi-step syntheses. The amide moiety can serve as a key pharmacophore, a site for further chemical modification, or a director of molecular assembly through hydrogen bonding. This application note provides a deep dive into the mechanistic underpinnings of the Suzuki-Miyaura reaction and delivers a robust, field-proven protocol for the successful application of this compound.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle.[5][6][7] The cycle is generally understood to proceed through three fundamental steps, beginning with a catalytically active Pd(0) species.
-
Oxidative Addition : The cycle initiates when the Pd(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (Ar¹-X), forming a new Pd(II) intermediate.[1][5][6] The reactivity of the halide is critical, with the rate of this step typically following the trend I > Br > OTf >> Cl.[4]
-
Transmetalation : This is the defining step where the carbon-boron bond is exchanged for a carbon-palladium bond. The process is not straightforward; the boronic acid must first be activated by a base.[8][9][10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻), which then efficiently transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.[9][11]
-
Reductive Elimination : In the final step, the two organic partners (Ar¹ and Ar²) are expelled from the palladium coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][5][6]
Visualizing the Core Mechanism
The following diagram illustrates the fundamental catalytic cycle that drives the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 3-(Isobutyramido)benzeneboronic Acid in Modern Drug Discovery
Abstract
The ascent of boron-containing compounds from niche reagents to blockbuster pharmaceuticals has marked a significant shift in medicinal chemistry.[1][2][3] Boronic acids, in particular, are now recognized not only as versatile synthetic intermediates but also as crucial pharmacophores capable of unique biological interactions. This guide provides an in-depth exploration of 3-(isobutyramido)benzeneboronic acid , a sophisticated building block increasingly employed in the synthesis of complex molecular architectures for targeted therapeutics. We will dissect its chemical attributes, provide validated protocols for its cornerstone application in Suzuki-Miyaura cross-coupling, and contextualize its utility through a case study in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate this powerful tool into their discovery workflows.
Introduction: The Strategic Value of a Multifunctional Building Block
The journey of a drug from concept to clinic is paved with synthetic challenges. The ability to rapidly and efficiently construct novel molecular entities with desirable pharmacological properties is paramount. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[4][5] The approval of drugs like bortezomib (Velcade®) and ixazomib (Ninlaro®) validated the boronic acid moiety as a viable and effective pharmacophore, particularly for enzyme inhibition.[1][3]
This compound represents a strategic evolution from simple phenylboronic acids. It is a bifunctional reagent that offers two distinct points for molecular elaboration and property modulation:
-
The Boronic Acid Group (-B(OH)₂): This is the reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, most notably via the Suzuki-Miyaura coupling.[1][4] It can also engage in reversible covalent interactions with biological targets, such as the serine residues in proteases, or be used to develop stimuli-responsive drug delivery systems.[6][7][8]
-
The Isobutyramido Group (-NHCO-CH(CH₃)₂): This amide functionality is not merely a passive spectator. It critically influences the molecule's physicochemical properties. The isobutyryl group can enhance metabolic stability, modulate solubility, and provide hydrogen bonding motifs for specific, high-affinity interactions within a target's binding pocket.
This combination allows chemists to build complex biaryl or heteroaryl structures while simultaneously embedding a feature known to improve drug-like properties.
Physicochemical Properties & Handling
Proper handling and storage are critical for ensuring the reactivity and stability of the reagent.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₃ | |
| Molecular Weight | 207.03 g/mol | |
| Appearance | Solid | |
| InChI Key | HXBVOKMSEWLCKA-UHFFFAOYSA-N | |
| Storage Class | 11 - Combustible Solids |
Handling & Safety:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
As a combustible solid, avoid sources of ignition.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of countless drug candidates.[9][10] This reaction couples an organoboron compound (like our building block) with an organohalide.
General Reaction Workflow
The workflow involves the combination of the boronic acid and an aryl halide in the presence of a palladium catalyst and a base.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Laboratory Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.05 eq)
-
Aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.05 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The water is essential for the catalytic cycle, primarily in the transmetalation step.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq). The choice of a Pd(0) catalyst like Pd(PPh₃)₄ is common for its reliability, though other modern catalysts with specialized ligands can offer higher turnover numbers for challenging substrates.[9]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Application Case Study: Scaffolding for Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy. Bruton's tyrosine kinase (BTK) is a clinically validated target for B-cell malignancies.[11][12] The development of both covalent and non-covalent BTK inhibitors is an area of intense research.
The Role of BTK in B-Cell Signaling
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Aberrant BCR signaling can lead to the proliferation and survival of malignant B-cells. Inhibiting BTK effectively shuts down this pathway.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 7. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 11. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
Application Notes and Protocols for 3-(Isobutyramido)benzeneboronic Acid: A Guide for Synthetic and Medicinal Chemists
Introduction: The Versatility of Substituted Phenylboronic Acids in Modern Chemistry
Boronic acids and their derivatives have emerged as indispensable tools in contemporary organic synthesis and drug discovery.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] Among the vast array of available boronic acids, 3-(isobutyramido)benzeneboronic acid offers a unique combination of functionalities. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the isobutyramido group provides a hydrogen-bond donor and acceptor, influencing the molecule's solubility, crystallinity, and potential for biological interactions.
This technical guide provides a comprehensive overview of the experimental procedures for utilizing this compound, with a focus on its application in Suzuki-Miyaura cross-coupling. The protocols detailed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this valuable building block into their synthetic workflows.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 874459-76-4 | Internal Data |
| Molecular Formula | C₁₀H₁₄BNO₃ | Internal Data |
| Molecular Weight | 207.03 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in methanol, DMF, and other polar organic solvents. Limited solubility in water and non-polar solvents like hexanes.[3][4][5] | [3][4][5] |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, which can lead to the formation of the corresponding boroxine (a trimeric anhydride).
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. This compound is an excellent coupling partner in these reactions.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions can be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solution by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Characterization of Products
The successful synthesis of the desired biaryl product should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of the product will show characteristic signals for the newly formed biaryl system, along with the signals corresponding to the isobutyramido group (a doublet for the methyl groups and a septet for the methine proton). The aromatic region will display a more complex splitting pattern compared to the starting materials.[7][8][9][10][11]
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule. The appearance of new quaternary carbon signals in the aromatic region is indicative of the C-C bond formation.[7][8][9][10][11]
Expected ¹H and ¹³C NMR Chemical Shifts for the Isobutyramido Moiety:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -NH | 7.5 - 8.5 (broad singlet) | - |
| -CH(CH₃)₂ | 2.5 - 2.8 (septet) | 35 - 40 |
| -CH(CH₃)₂ | 1.1 - 1.3 (doublet) | 19 - 21 |
| -C=O | - | 175 - 178 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and the electronic nature of the biaryl system.
High-Performance Liquid Chromatography (HPLC)
HPLC is an invaluable tool for monitoring the progress of the reaction and assessing the purity of the final product. A reversed-phase HPLC method is typically employed.[6][12][13][14]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength where both the starting materials and the product absorb (e.g., 254 nm).
The retention time of the biaryl product is expected to be longer than that of the more polar this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere was maintained; use freshly opened or purified catalyst. |
| Insufficiently active base | Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of homocoupled byproducts | Oxygen contamination | Ensure thorough degassing of the solvent and maintain a positive pressure of inert gas. |
| Decomposition of boronic acid | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this reagent to advance their synthetic and drug discovery programs. The combination of the reactive boronic acid moiety and the functional isobutyramido group offers a wide range of possibilities for creating novel molecules with tailored properties.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873) [hmdb.ca]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(Isobutyramido)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-(isobutyramido)benzeneboronic acid. This document is intended to equip researchers in organic synthesis and medicinal chemistry with the foundational knowledge and practical protocols necessary for the successful application of this versatile building block in the synthesis of complex molecules. The protocols and discussions herein are grounded in established mechanistic principles and tailored to address the specific considerations of a substrate bearing an amide functionality.
Introduction: The Strategic Value of this compound in Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has become indispensable in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.
This compound is a particularly valuable building block in drug discovery and development. The isobutyramido group can serve as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity and pharmacokinetic profile of a drug candidate. The meta substitution pattern allows for the introduction of this functionality into specific vectors of a molecule's three-dimensional structure. This guide provides a detailed protocol for the effective use of this reagent in Suzuki-Miyaura cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst. The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precatalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R-X) to the Pd(0) complex, forming a Pd(II) species. The reactivity order for the halide is typically I > Br > Cl.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Preparation of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common route involves the acylation of 3-aminophenylboronic acid or its corresponding boronate ester.
Step-by-Step Protocol for Acylation:
-
To a stirred solution of 3-aminophenylboronic acid pinacol ester (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound pinacol ester.
-
The pinacol ester can be deprotected to the boronic acid using a transesterification method, for example, by stirring with an excess of methyl boronic acid in a suitable solvent system, followed by removal of the volatile byproducts. Alternatively, hydrolysis under acidic conditions can be employed.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization of the reaction parameters may be necessary for different coupling partners.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) source like Pd(OAc)₂ and a ligand)
-
Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Reaction Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 - 1.5 eq), the aryl halide (1.0 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the degassed solvent(s) via syringe. The amide functionality in the boronic acid generally imparts good solubility in polar aprotic solvents.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction components.
Choice of Palladium Catalyst and Ligand
The combination of the palladium source and the ligand is crucial for catalytic activity. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile catalyst, modern, sterically bulky and electron-rich phosphine ligands often provide superior results, especially with challenging substrates. The amide group in this compound is generally stable under Suzuki coupling conditions; however, the choice of ligand can influence reaction efficiency.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a direct source of Pd(0). |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos, RuPhos | For simple couplings, PPh₃ is often sufficient. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), bulky, electron-rich ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive coupling partners. |
The Role of the Base and Solvent
The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. The solvent system should be chosen to ensure the solubility of all reaction components.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a common and effective base. K₃PO₄ and Cs₂CO₃ are stronger bases and can be beneficial for less reactive boronic acids or aryl chlorides. The amide group is generally stable to these inorganic bases. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF | These aprotic polar solvents are commonly used. A mixture with water (e.g., Dioxane/H₂O) is often employed to aid in the dissolution of the base and facilitate the formation of the active boronate species. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor choice of base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing of the solvent. Screen different bases and solvent systems. |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures. | Use anhydrous solvents and ensure the base is of high quality. Optimize the reaction time and temperature. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Maintain a strict inert atmosphere throughout the reaction. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and reliable method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively utilize this valuable building block in their synthetic endeavors. The protocols and guidelines presented in these application notes serve as a solid foundation for the successful implementation of this important transformation in the fields of chemical research and drug development.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(Isobutyramido)benzeneboronic Acid
Introduction: The Strategic Advantage of N-Acyl Aminophenylboronic Acids in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the construction of biaryl motifs.[1][2] These structural units are of paramount importance in medicinal chemistry, materials science, and agrochemicals. The choice of the organoboron reagent is critical to the success of the coupling, influencing reaction efficiency, substrate scope, and functional group tolerance.[3]
This guide focuses on the application of 3-(isobutyramido)benzeneboronic acid , a specialized building block designed for the strategic incorporation of a protected aniline moiety into complex molecular architectures. The N-isobutyryl group serves a dual purpose: it modulates the electronic properties of the phenylboronic acid and offers a latent amino group that can be deprotected in a subsequent synthetic step. The amide functionality, being electron-donating, can enhance the nucleophilicity of the boronic acid, often leading to improved reaction rates and yields in the Suzuki-Miyaura coupling.[3]
These application notes provide a comprehensive overview, a detailed experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals leveraging this compound for the synthesis of advanced biaryl intermediates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[2][4] The cycle is generally accepted to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. For challenging substrates, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[5]
-
Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center. The base converts the boronic acid into a more nucleophilic boronate species, which is essential for efficient transmetalation.[5][6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Experimental Protocol: A General Procedure for Biaryl Synthesis
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates, particularly for those that are sterically hindered or electronically deactivated.[5][6]
Materials & Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (1-3 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (potassium phosphate) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the vessel by subjecting it to 3-5 cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[6]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Catalyst Addition: To the resulting suspension, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), under a positive pressure of the inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (typically the aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water, and transfer it to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the pure biaryl product.
Data Presentation: Impact of Substituents on Reaction Yield
While specific yield data for a wide range of couplings with this compound is not extensively published, the electronic nature of the substituents on the boronic acid is a well-understood factor in Suzuki-Miyaura reactions. The isobutyramido group is considered electron-donating, which generally accelerates the transmetalation step and leads to higher yields compared to boronic acids with electron-withdrawing groups.[3] The following table provides representative data illustrating this general trend.
| Arylboronic Acid Substituent | Electronic Nature | Coupling Partner (Aryl Bromide) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-OCH₃ | Electron-Donating | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 | [3][6] |
| 4-CH₃ | Electron-Donating | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | [7] |
| -H | Neutral | Bromobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~90 | [8] |
| 4-CF₃ | Electron-Withdrawing | 4-Bromobenzotrifluoride | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 85 | [3][6] |
| 4-CN | Electron-Withdrawing | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 88 | [3][9] |
Note: Yields are for isolated products and are highly dependent on the specific reaction conditions. This table serves as a general guide to illustrate electronic effects.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Inefficient Oxidative Addition.3. Poor Base/Solvent Choice. | 1. Ensure rigorous degassing of all reagents and solvents.[6]2. For challenging aryl halides, switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand like SPhos).[5]3. Use a stronger base like Cs₂CO₃ or ensure K₃PO₄ is finely powdered and anhydrous. Ensure vigorous stirring in biphasic systems.[5][7] |
| Boronic Acid Decomposition (Protodeboronation) | 1. Harsh basic conditions.2. Elevated temperatures. | 1. Use a milder base like KF or K₂CO₃.[9]2. Convert the boronic acid to a more stable pinacol ester derivative if decomposition is severe.[5]3. Run the reaction at the lowest effective temperature. |
| Formation of Homocoupling Side Products | 1. Oxygen contamination.2. High catalyst loading. | 1. Improve inert atmosphere techniques.[6]2. Reduce the catalyst loading (typically 1-3 mol% is sufficient). |
Conclusion
This compound is a highly valuable reagent for the synthesis of complex biaryl compounds, offering a strategic advantage through the introduction of a protected amino functionality. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to these important intermediates. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this building block in the development of novel pharmaceuticals and advanced materials. The provided protocol serves as a solid foundation, and substrate-specific optimization is encouraged to achieve maximal efficiency.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocols: Strategic Derivatization of 3-(Isobutyramido)benzeneboronic Acid for Advanced Organic Synthesis
Abstract
3-(Isobutyramido)benzeneboronic acid is a versatile bifunctional reagent increasingly utilized in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its arylboronic acid and amide moieties, enabling its use as a key building block in complex molecule synthesis. This document provides an in-depth guide to the primary derivatization strategies for this compound, focusing on stability enhancement through boronic ester formation and its application in palladium-catalyzed cross-coupling reactions. We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and offer insights into reaction optimization for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of this compound
Arylboronic acids are foundational pillars of modern organic synthesis, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This class of compounds offers a unique combination of stability, functional group tolerance, and low toxicity, making them indispensable in the synthesis of biaryls, a common motif in pharmaceuticals.[1][4]
This compound emerges as a particularly valuable building block. The isobutyramido group at the meta-position provides a hydrogen-bond donor and acceptor, influencing the molecule's conformational properties and potential interactions with biological targets. The dual functionality of the molecule allows for selective derivatization at either the boronic acid or the amide site, providing synthetic chemists with a flexible scaffold for library generation and lead optimization in drug discovery programs.[5]
However, like many arylboronic acids, this reagent is susceptible to degradation pathways, most notably protodeboronation (the cleavage of the C–B bond), which can be accelerated under the basic conditions often required for cross-coupling reactions.[6][7] This inherent instability necessitates robust strategies for its handling and derivatization to ensure reproducibility and high yields in synthetic applications.
Managing Stability: The Rationale for Boronic Ester Formation
A primary challenge in working with arylboronic acids is their propensity for decomposition.[6][8] To mitigate this, the boronic acid is frequently converted into a more stable boronic ester derivative. The most common and effective strategy is the formation of a pinacol ester (a five-membered cyclic ester formed with pinacol).
Advantages of Pinacol Ester Derivatization:
-
Enhanced Stability: Pinacol esters are significantly more stable towards hydrolysis, oxidation, and protodeboronation compared to the free boronic acid, increasing shelf-life and robustness in multi-step syntheses.[8][9]
-
Improved Handling & Purification: Boronic acid pinacol esters are typically crystalline, non-polar solids that are easier to handle and purify via standard techniques like silica gel chromatography.[8][10]
-
Reaction Compatibility: They are highly effective coupling partners in Suzuki-Miyaura reactions, often providing cleaner reactions and higher yields.[11][12]
The general workflow for utilizing this compound involves an initial stabilization step followed by the key synthetic application, such as cross-coupling.
Caption: General workflow for the derivatization of this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for arylboronic acids and their esters, enabling the formation of a carbon-carbon bond between the aryl group of the boron reagent and an aryl, vinyl, or alkyl halide or triflate.[3][13] The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step.[13][14]
The catalytic cycle proceeds through three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The base activates the boronic acid or ester to form a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[3][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, base, and solvent is critical for success and depends heavily on the specific substrates being coupled.
Table 1: Common Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) | The ligand sphere around the palladium atom dictates its reactivity and stability. Pd(PPh₃)₄ is a classic choice, while catalysts with bulky phosphine ligands like SPhos or XPhos are effective for coupling with less reactive aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | A base is essential to activate the boronic acid/ester for transmetalation.[7][13] Carbonates are common, but stronger bases like phosphates or alkoxides may be needed for challenging couplings. The base must be compatible with other functional groups in the molecule. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is frequently used. Water can aid in dissolving the base and facilitating the formation of the active boronate species. Anhydrous conditions may be required for sensitive substrates. |
| Electrophile (R¹-X) | Aryl Iodides, Bromides, Triflates, Chlorides | Reactivity order is typically I > Br > OTf >> Cl. Coupling with aryl chlorides often requires more specialized, electron-rich phosphine ligands and stronger bases. |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-(Isobutyramido)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Principle: This protocol describes the esterification of this compound with pinacol. The reaction is typically driven by the removal of water, often accomplished by using a dehydrating agent like magnesium sulfate or by azeotropic removal. This procedure uses a simple stirring method with a drying agent for operational simplicity.[15]
Materials and Reagents:
-
This compound (1.0 eq)
-
Pinacol (1.0-1.2 eq)[15]
-
Anhydrous Magnesium Sulfate (MgSO₄) (1.5-2.0 eq)
-
Diethyl Ether or Tetrahydrofuran (THF), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (e.g., 2.07 g, 10 mmol, 1.0 eq).
-
Add pinacol (e.g., 1.30 g, 11 mmol, 1.1 eq) and anhydrous magnesium sulfate (e.g., 2.41 g, 20 mmol, 2.0 eq).[15]
-
Add anhydrous diethyl ether or THF (e.g., 50 mL).
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting boronic acid.
-
Upon completion, filter the suspension through a pad of Celite® to remove the magnesium sulfate and any unreacted solids. Wash the filter cake with additional solvent (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by silica gel chromatography to yield the pure pinacol ester as a white solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the broad B(OH)₂ proton signal in ¹H NMR and the appearance of the characteristic pinacol methyl protons (a singlet integrating to 12H around 1.3 ppm) are indicative of successful esterification.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: This protocol provides a general method for coupling the stable pinacol ester of this compound with a representative aryl bromide using a common palladium catalyst and base combination.[13][14]
Materials and Reagents:
-
3-(Isobutyramido)phenylboronic acid pinacol ester (1.1 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Equipment:
-
Schlenk flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Argon or N₂)
Procedure:
-
To a Schlenk flask, add the 3-(isobutyramido)phenylboronic acid pinacol ester (e.g., 3.18 g, 11 mmol, 1.1 eq), the aryl bromide (e.g., 1.87 g, 10 mmol, 1.0 eq), and the base (e.g., K₂CO₃, 2.76 g, 20 mmol, 2.0 eq).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 231 mg, 0.2 mmol, 0.02 eq) to the flask under a positive flow of argon.
-
Add the degassed solvent system (e.g., 40 mL of 1,4-dioxane and 10 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
After the reaction is complete (as judged by the consumption of the aryl bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Incomplete reaction; Decomposition of boronic ester (protodeboronation); Inactive catalyst. | Increase reaction time or temperature. Use a stronger base (e.g., K₃PO₄). Degas solvents thoroughly to remove oxygen, which can deactivate the catalyst. Try a different catalyst/ligand system (e.g., PdCl₂(dppf)). |
| Protodeboronation of Starting Material | Base is too strong or reaction time is too long; Presence of excess water. | Use a milder base (e.g., K₂CO₃ vs. t-BuOK). Minimize reaction time once the limiting reagent is consumed. Ensure the boronic ester starting material is pure and dry. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents and reagents before use. |
Conclusion
This compound is a powerful and versatile building block for constructing complex organic molecules. Understanding its stability profile and employing robust derivatization strategies are key to its successful application. The conversion to a stable pinacol ester provides a reliable intermediate that performs exceptionally well in Suzuki-Miyaura cross-coupling reactions. The protocols and guidelines presented herein offer a validated framework for researchers to confidently incorporate this valuable reagent into their synthetic programs, accelerating discovery in pharmaceuticals and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Catalytic Systems for Reactions Involving 3-(Isobutyramido)benzeneboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Versatility of 3-(Isobutyramido)benzeneboronic Acid in Modern Synthesis
This compound is a versatile building block in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors. The presence of the isobutyramido group at the meta-position of the phenylboronic acid moiety imparts unique electronic and steric properties, influencing its reactivity and making it a key component in the synthesis of complex molecules. This amido-substituted boronic acid is a crucial partner in a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in three of the most impactful catalytic cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam amination, and the Liebeskind-Srogl coupling. The protocols described herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific synthetic challenges.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[1][2] For this compound, this reaction provides a direct route to biaryl compounds, which are prevalent motifs in pharmaceuticals and organic electronics.[3] The isobutyramido group is generally well-tolerated in Suzuki-Miyaura couplings.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps involving a palladium catalyst.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[4]
The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as protodeboronation. For amido-substituted boronic acids, phosphine-based ligands are commonly employed to enhance catalyst stability and activity.[5]
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Isobutyramido)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-(Isobutyramido)benzeneboronic Acid in Modern Drug Discovery
This compound is a versatile building block of significant interest in medicinal chemistry and pharmaceutical development. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to create complex biaryl and heteroaryl structures that are prevalent in many drug candidates. The isobutyramido group can modulate the electronic properties and steric hindrance of the boronic acid, influencing its reactivity and potentially enhancing the pharmacokinetic profile of the resulting molecules. Furthermore, the amide functionality provides a site for hydrogen bonding, which can be crucial for molecular recognition at biological targets.
This document provides a comprehensive guide to the large-scale synthesis of this compound, offering detailed protocols, safety considerations, and purification strategies tailored for manufacturing settings. The methodologies described herein are designed to be robust, scalable, and reproducible, ensuring the consistent production of high-quality material.
Synthetic Strategy: Acylation of 3-Aminobenzeneboronic Acid
The most direct and industrially viable route to this compound is the acylation of commercially available 3-aminobenzeneboronic acid. This approach is advantageous due to the relatively low cost of the starting materials and the straightforward nature of the reaction. The core transformation involves the formation of an amide bond between the amino group of 3-aminobenzeneboronic acid and an activated form of isobutyric acid, typically isobutyryl chloride.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-(Isobutyramido)benzeneboronic Acid
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Improving Yields for Suzuki Coupling Reactions with 3-(Isobutyramido)benzeneboronic Acid
Welcome to our dedicated technical support guide. This compound is a valuable building block in contemporary drug discovery, prized for its ability to introduce a key structural motif. However, like many specialized reagents, its successful application in Suzuki-Miyaura cross-coupling reactions can present unique challenges.[1] This guide is structured to provide direct, actionable solutions to common problems, moving from high-level FAQs to in-depth, systematic troubleshooting. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high, reproducible yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered by researchers.
Q1: My reaction with this compound has stalled or resulted in a very low yield. What are the first things I should check?
A1: Low conversion is the most frequent issue and can often be traced back to a few critical factors:
-
Reagent Integrity: Boronic acids can degrade over time, with the most common side reaction being protodeboronation, where the C-B bond is replaced by a C-H bond.[2][3] Ensure your this compound is fresh and has been stored properly.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of solvents and failure to maintain an inert atmosphere are primary causes of catalyst deactivation and homocoupling side reactions.[2][5]
-
Suboptimal Base or Ligand: This specific boronic acid, featuring a moderately electron-donating amide group, has electronic properties that necessitate careful selection of the base and palladium ligand to ensure efficient catalytic turnover.[6] A "one-size-fits-all" approach is often insufficient.
Q2: I'm observing significant formation of isobutyryl aniline (the protodeboronated byproduct). How can I prevent this?
A2: Protodeboronation is a well-known decomposition pathway for boronic acids.[3][7] To minimize it:
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, excess water can facilitate protodeboronation.[8] Ensure your solvents are anhydrous and the base is not overly hygroscopic.
-
Select a Milder Base: Strong bases can sometimes accelerate protodeboronation.[7] Consider switching from strong bases like NaOH or alkoxides to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[1]
-
Employ "Slow-Release" Strategies: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[3][4][9] These reagents release the active boronic acid slowly, keeping its concentration low and minimizing the rate of side reactions.[3][10]
Q3: My purification is complicated by a biaryl byproduct derived from the homocoupling of this compound. What causes this?
A3: Homocoupling is typically caused by the presence of oxygen, which facilitates the Pd-catalyzed oxidative coupling of two boronic acid molecules.[2][4] This is especially prevalent if you are using a Pd(II) precatalyst (like Pd(OAc)₂), as the initial reduction to Pd(0) can sometimes involve a homocoupling event.[2] Rigorous degassing of all solvents and reagents and maintaining a strict inert (Argon or Nitrogen) atmosphere throughout the reaction setup and duration is the most effective preventative measure.
Q4: How do I choose the best palladium catalyst and ligand for this substrate?
A4: The isobutyramido group is electron-donating, which can make the oxidative addition step with certain aryl halides more challenging. For such systems, bulky, electron-rich phosphine ligands are often required.[6][11] While simple ligands like PPh₃ might work for highly reactive aryl iodides, couplings with less reactive aryl bromides or chlorides will almost certainly require more advanced ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[12][13][14]
Section 2: In-Depth Troubleshooting Guides
If the FAQs have not resolved your issue, a more systematic approach is necessary. This section provides logical workflows and explains the causality behind each experimental choice.
Guide 1: A Systematic Approach to Overcoming Low Yield
Low product yield is rarely due to a single factor but rather a combination of suboptimal parameters. Follow this workflow to systematically diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low yields.
-
Step 1: Reagent and Setup Verification (The Foundation)
-
Boronic Acid: Confirm purity by NMR. If protodeboronation is suspected, consider using a fresh bottle or converting it to a more stable pinacol ester.[15]
-
Aryl Halide: Reactivity follows the trend I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are significantly more demanding and require highly active catalyst systems.[6]
-
Inert Atmosphere: The exclusion of oxygen is non-negotiable.[4] Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction under a positive pressure of an inert gas.
-
-
Step 2: Optimizing the Reaction Parameters (The Core Variables)
-
Catalyst & Ligand Selection: The choice of ligand is critical for modulating the electronic and steric properties of the palladium center.[2] For an electron-rich partner like this compound, especially when paired with an electron-neutral or -rich aryl halide, a bulky and electron-rich ligand is often necessary to facilitate the rate-limiting reductive elimination step.
-
| Ligand Type | Example(s) | Application Notes | Catalyst Loading (mol%) |
| Simple Phosphines | PPh₃ | Best for simple, highly reactive substrates (e.g., aryl iodides). Often ineffective for challenging couplings. | 2-5% |
| Bulky, Electron-Rich | XPhos, SPhos | Excellent for a broad range of substrates, including sterically hindered partners and less reactive aryl bromides/chlorides.[13][14] | 1-2% |
| N-Heterocyclic Carbenes | IPr, PEPPSI-iPr | Highly active catalysts, particularly effective for aryl chlorides.[16] Often show high thermal stability. | 1-3% |
| Bidentate Phosphines | dppf | Commonly used, but can sometimes be less active than modern monophosphine ligands for difficult substrates.[17] | 1-2% |
| Table 1: A guide to selecting the appropriate ligand class for your Suzuki coupling. |
| Base | Common Solvent(s) | Strengths & Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A versatile and moderately strong base. Often a good starting point to minimize protodeboronation.[6] |
| Cs₂CO₃ | Dioxane, DMF | A strong base, highly effective but can promote side reactions with sensitive substrates.[18] |
| K₂CO₃ | Toluene/H₂O, DMF, Ethanol | A common, cost-effective choice. Generally milder than K₃PO₄.[1] |
| KOtBu | Toluene, Dioxane | A very strong, non-nucleophilic base. Typically reserved for very challenging couplings, as it can increase the risk of side reactions.[1] |
| Table 2: A selection guide for common base and solvent systems. |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Suzuki Coupling
This procedure is a robust starting point for coupling with an aryl bromide.
-
To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a septum, and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the aryl halide).
-
Heat the reaction to the desired temperature (a good starting point is 80-100 °C) and monitor by TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before proceeding with purification.
Protocol 2: High-Throughput Screening of Conditions
When the general procedure fails, a parallel screen of catalysts and bases is the most efficient optimization strategy.[19][20]
-
Prepare a stock solution of your aryl halide and a separate stock solution of the this compound in the chosen solvent.
-
In an array of reaction vials (e.g., a 24-well plate), pre-weigh different palladium catalysts/ligands and bases.
-
Under an inert atmosphere, dispense the stock solutions into each vial.
-
Seal the plate and heat with stirring for a set period (e.g., 12-24 hours).
-
After cooling, quench all reactions and analyze the outcomes by LC-MS to identify the most promising conditions for further optimization.
Caption: The fundamental catalytic cycle of the Suzuki reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
common side reactions with 3-(isobutyramido)benzeneboronic acid and how to avoid them
Prepared by the Gemini Application Science Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(isobutyramido)benzeneboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common challenges, minimize side reactions, and optimize your experimental outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and common challenges associated with this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block in organic synthesis. Its most common application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. The isobutyramido group can act as a hydrogen bond donor or acceptor, potentially influencing the pharmacokinetic properties of the final compound.
Q2: How should I store and handle this compound to ensure stability?
A2: Like many arylboronic acids, this compound can be sensitive to environmental factors. Proper storage is crucial for maintaining its reactivity and purity.
-
Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). While chemically stable under standard room temperature conditions, minimizing exposure to moisture and air is best practice.[2]
-
Handling: Avoid prolonged exposure to air and humidity. When weighing and handling the reagent, do so in a controlled environment if possible. For solution-based applications, use fresh, anhydrous solvents. Boronic acids can be susceptible to oxidative degradation and protodeboronation, processes that are often accelerated by moisture and oxygen.[3][4]
Q3: What are the most common side reactions observed when using this compound?
A3: The two most prevalent and yield-reducing side reactions are protodeboronation and homocoupling .[5]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[6] This converts your valuable nucleophile into an inert byproduct (in this case, N-phenylisobutyramide), directly lowering the potential yield of your desired cross-coupled product.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl dimer.[7][8] This not only consumes the boronic acid but also introduces a significant impurity that can be challenging to separate from the desired product.
These side reactions are not unique to this specific molecule but are common challenges when working with arylboronic acids in general. The following troubleshooting guide will address each of these issues in detail.
Part 2: Troubleshooting Guide for Common Side Reactions
When a reaction does not proceed as expected, a systematic approach is key to identifying and resolving the issue. This guide details the causes and solutions for the most common problems encountered with this compound.
Issue 1: Low Yield & Formation of N-phenylisobutyramide (Protodeboronation)
Symptom: Your reaction yield is significantly lower than expected. Analysis of the crude reaction mixture (e.g., by LC-MS or GC-MS) shows a significant peak corresponding to the mass of N-phenylisobutyramide, the protodeboronated byproduct.
Root Cause Analysis: The Mechanism of Protodeboronation
Protodeboronation is the protonolysis of the C–B bond (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[3] This reaction is highly dependent on the reaction conditions, particularly the pH, temperature, and presence of a proton source (like water). The base, which is essential for activating the boronic acid for transmetalation in the Suzuki cycle, can also facilitate this undesired pathway.[9] For arylboronic acids, base-catalyzed protodeboronation often proceeds through the formation of an anionic boronate species ([ArB(OH)₃]⁻), which is then protonated, leading to C-B bond cleavage.[6]
Caption: Base-catalyzed protodeboronation pathway.
Solutions & Mitigation Strategies
The key is to suppress the rate of protodeboronation relative to the rate of productive cross-coupling.
1. Optimize the Base and Solvent System: The choice of base is critical. Strong bases in aqueous solvents can accelerate protodeboronation.
| Base | Solvent System | Rationale & Causality |
| K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene/Water | Common choices, but the aqueous component can be a proton source. Carbonates are moderately strong bases. |
| K₃PO₄ | Toluene, Dioxane (anhydrous) | A milder, non-nucleophilic base often effective at minimizing protodeboronation, especially under anhydrous conditions.[10] |
| KF, CsF | Dioxane, THF (anhydrous) | Fluoride bases can activate boronic acids without significantly promoting protodeboronation. |
2. Implement Anhydrous Reaction Conditions: Minimizing water, the primary proton source, is a highly effective strategy.
Protocol: Setting Up an Anhydrous Suzuki-Miyaura Reaction
-
Glassware: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagents: Add the this compound (1.2 eq.), aryl halide (1.0 eq.), anhydrous base (e.g., K₃PO₄, 2.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if needed) to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this "vac-fill" cycle at least three times to ensure the removal of atmospheric oxygen and moisture.[10]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via a syringe through the septum.
-
Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas.
3. Use a More Stable Boronate Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These esters are generally more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low.[6]
Issue 2: Formation of a Dimer Impurity (Homocoupling)
Symptom: A significant impurity is observed with a mass corresponding to the symmetrical dimer of your starting material (N,N'-(biphenyl-3,3'-diyl)diisobutyramide).
Root Cause Analysis: The Mechanism of Homocoupling
Homocoupling of boronic acids can occur through two primary mechanisms in palladium-catalyzed reactions:
-
Pd(II)-Mediated Pathway: If Pd(II) species are present (e.g., from using a Pd(II) precatalyst like Pd(OAc)₂ or from incomplete reduction), they can react directly with two molecules of the boronic acid to form the dimer and Pd(0). This is a stoichiometric reaction with respect to Pd(II).[8]
-
Oxidative Pathway: The presence of an oxidant, most commonly atmospheric oxygen, can oxidize the active Pd(0) catalyst to a Pd(II) species, which then enters the pathway described above. Rigorous exclusion of oxygen is the best way to prevent this.[11][12]
Caption: General mechanism for Pd(II)-mediated homocoupling.
Solutions & Mitigation Strategies
The goal is to maintain the palladium catalyst in its active Pd(0) state and prevent its oxidation.
1. Rigorous Degassing: This is the most critical step to prevent oxidative homocoupling.
Protocol: Solvent Degassing Techniques
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding it to the reaction mixture. This is highly effective.[13]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent in the reaction flask using liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.
2. Choice of Catalyst:
-
Use a Pd(0) Source Directly: Using a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the need for an in-situ reduction step that might be inefficient.[11]
-
Ensure Complete Reduction of Pd(II) Precatalysts: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the phosphine ligand typically serves as the reductant. Ensure you are using a sufficient excess of a ligand capable of this reduction.
3. Add a Mild Reducing Agent: In some cases, adding a mild, non-interfering reducing agent can help "scavenge" any Pd(II) species that form. A small amount of potassium formate has been shown to suppress homocoupling effectively.[8]
Part 3: Purification Strategies
Symptom: After the reaction, you face difficulties in purifying the crude product. Unreacted boronic acid or its byproducts (like boric acid) are streaking on TLC plates or co-eluting with your product during column chromatography.
Root Cause Analysis
Boronic acids are polar and acidic. This allows them to interact strongly with silica gel, leading to poor chromatographic separation.[14] Furthermore, unreacted boronic acid can complicate product isolation.
Solution: Extractive Workup
An effective way to remove the acidic boronic acid and its byproducts is through a liquid-liquid extraction with a basic aqueous solution. This converts the boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer, leaving the typically less polar desired product in the organic layer.[15]
Protocol: Basic Aqueous Wash for Boronic Acid Removal
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel. Add a 1M aqueous solution of NaOH or K₂CO₃. Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. The boronate salt of any unreacted this compound will be in the upper aqueous layer (assuming the organic solvent is denser than water, like DCM) or lower aqueous layer (with a solvent like ethyl acetate). Discard the aqueous layer.
-
Repeat: For thorough removal, repeat the basic wash one more time.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now substantially free of boronic acid impurities.
Part 4: General Suzuki-Miyaura Workflow
For researchers starting with this compound, a systematic approach to reaction optimization is crucial. The following workflow and diagram provide a logical sequence for troubleshooting.
Caption: A systematic workflow for troubleshooting Suzuki reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(isobutyramido)benzeneboronic Acid Reaction Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-(isobutyramido)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The presence of both a Lewis acidic boronic acid and a polar amide group presents unique challenges in achieving high purity. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound reaction product.
Q1: My final product has low purity (<90%) after the initial aqueous workup. What are the likely impurities and how can I remove them?
A: Low purity after an initial workup is common and typically stems from several sources. The most common impurities are unreacted starting materials (e.g., 3-aminobenzeneboronic acid), inorganic salts from the reaction, and boroxines, which are cyclic anhydrides of the boronic acid.[1][2]
Probable Cause & Scientific Rationale:
-
Unreacted Starting Materials/Byproducts: The polarity of your desired product is similar to that of potential precursors or side-products, making simple extraction ineffective.
-
Boroxine Formation: Boronic acids can readily dehydrate, especially under heating or vacuum, to form stable, less polar trimeric anhydrides known as boroxines.[3] This equilibrium can complicate purification and analysis.
-
Inorganic Salts: Salts from reagents (e.g., bases, coupling agents) can be trapped in the crude product, especially if it precipitates quickly.
Recommended Solution: Acid-Base Extraction
This is the most robust initial purification step. It leverages the acidic nature of the boronic acid group (pKa ~8-10) to selectively separate it from neutral or basic impurities.[1]
-
Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or diethyl ether.
-
Extract the organic layer with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). Your product will deprotonate to form a water-soluble boronate salt, moving into the aqueous phase. Most neutral organic impurities will remain in the organic layer.
-
Separate the layers and wash the aqueous layer with fresh EtOAc to remove any remaining non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. Your purified this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water and a non-polar solvent (like hexane) to aid drying, and dry under vacuum.[3][4]
This method is highly effective for removing non-acidic organic impurities and can be scaled easily.[4]
Q2: I'm trying to run flash chromatography on silica gel, but my product is streaking badly or seems to be decomposing on the column. What is happening?
A: This is a classic problem when purifying boronic acids on standard silica gel.[1][5][6]
Probable Cause & Scientific Rationale:
The surface of silica gel is covered in silanol groups (Si-OH), which are Lewis basic. The electron-deficient boron atom in your boronic acid acts as a Lewis acid, leading to strong, often irreversible, binding to the stationary phase.[7] This causes significant streaking, low recovery, and can even catalyze degradation or boroxine formation on the column.
Recommended Solutions:
-
Option A: Boric Acid-Treated Silica Gel: A highly effective method involves pre-treating the silica gel with boric acid.[7][8] The boric acid saturates the Lewis basic sites on the silica, preventing your target compound from binding too strongly. This allows for much cleaner elution. A detailed protocol is provided below.
-
Option B: Reverse-Phase Chromatography (C18): If your compound is sufficiently soluble in common reverse-phase solvents (acetonitrile/water or methanol/water), C18 chromatography can be an excellent alternative.[1][9] Since the separation mechanism is based on hydrophobicity rather than Lewis acid-base interactions, the issues seen with silica are avoided. HPLC can be used for high-purity analytical separation and small-scale purification.
Q3: My purified product is an amorphous solid or a sticky oil and I can't get it to crystallize. How can I obtain a pure, solid product?
A: When a compound resists crystallization, it is often due to residual impurities disrupting the crystal lattice formation or the inherent properties of the molecule itself.
Probable Cause & Scientific Rationale:
-
Residual Solvent/Impurities: Small amounts of solvent or impurities can act as "plasticizers," preventing solidification.
-
Polymorphism/Amorphous Nature: The compound may naturally favor an amorphous state.
Recommended Solutions:
-
Option A: Trituration: This is a simple and effective technique. Add a solvent in which your desired product is poorly soluble, but the impurities are soluble (e.g., hexane, diethyl ether, or a mixture).[5][9] Stir or sonicate the mixture vigorously. The impurities will dissolve, and your product should remain as a purified solid, which can then be filtered.
-
Option B: Purification via Diethanolamine Adduct: This is a powerful chemical derivatization technique for challenging purifications.[1][6][9] Boronic acids react reversibly with diethanolamine to form stable, highly crystalline adducts. These adducts often precipitate selectively from non-polar solvents. Once the pure adduct is isolated, the boronic acid can be easily regenerated.[3] See the detailed protocol below.
Frequently Asked Questions (FAQs)
Q: What is the best first-pass purification strategy for this compound on a multi-gram scale? A: For multi-gram quantities, an acid-base extraction is the most efficient and cost-effective initial step to remove the bulk of neutral impurities.[4] This should be followed by recrystallization. If the product remains impure or oily, trituration or diethanolamine adduct formation are the next logical steps.[3][5]
Q: How can I confirm the purity of my final product? A: A combination of techniques is recommended.
-
¹H NMR: To confirm the structure and identify organic impurities.
-
LC-MS: To assess purity and confirm the molecular weight. HPLC is particularly useful for quantifying purity.
-
¹¹B NMR: This can be useful to detect boron-containing impurities, such as residual boric acid.[2]
Q: How should I store purified this compound? A: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a desiccator or freezer.[10] This minimizes exposure to moisture and air, which can promote boroxine formation and gradual oxidation.
Experimental Protocols
Protocol 1: Flash Chromatography with Boric Acid-Treated Silica
This protocol is adapted from methodologies designed to improve the chromatographic behavior of boronic esters and acids.[7][8]
-
Preparation of Treated Silica:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
In a fume hood, create a slurry of standard silica gel in this boric acid solution.
-
Remove the methanol on a rotary evaporator until a free-flowing powder is obtained. Dry thoroughly under high vacuum for several hours.
-
-
Column Packing & Elution:
-
Pack the column with the boric acid-treated silica using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM and dry-load it onto a small amount of treated silica.
-
Run the column as you would a standard flash chromatography separation. The product should elute with significantly reduced tailing.
-
Protocol 2: Purification via Diethanolamine Adduct
This protocol leverages the formation of a stable, crystalline adduct for purification.[1][3][9]
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent like diethyl ether or a mixture of EtOAc/Hexane.
-
Add diethanolamine (1.0-1.1 equivalents) dropwise while stirring.
-
The diethanolamine adduct will often precipitate as a white crystalline solid. Continue stirring for 30-60 minutes.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
-
Release of Pure Boronic Acid:
-
Suspend the filtered adduct in a biphasic mixture of ethyl acetate and 1 M HCl.
-
Stir vigorously until the solid dissolves completely, indicating the adduct has been hydrolyzed.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure boronic acid.[3]
-
Summary of Purification Methods
| Method | Principle | Pros | Cons | Recommended Use Case |
| Acid-Base Extraction | Forms a water-soluble boronate salt at high pH. | Scalable, cost-effective, removes neutral/basic impurities. | Does not remove other acidic impurities. | Initial bulk purification of crude reaction mixture.[4] |
| Recrystallization | Differential solubility of product and impurities in a solvent. | Can yield very high purity, scalable. | Requires a crystalline solid and a suitable solvent system. | Final purification step for solid products.[5][11] |
| Trituration | Washing a solid with a solvent that dissolves impurities but not the product. | Simple, fast, good for removing minor, highly soluble impurities. | Less effective for major impurities or similar compounds. | Purifying amorphous solids or removing residual oils.[5][9] |
| Chromatography (Treated Silica) | Partitioning based on polarity, with suppressed Lewis acid-base interactions. | Good for separating compounds with similar functionalities. | Requires special preparation of silica, can have lower resolution.[7][8] | When other methods fail to separate key impurities. |
| Derivatization (Diethanolamine) | Formation of a stable, crystalline intermediate for purification. | Excellent for oily or non-crystalline products, can yield high purity. | Adds two steps to the process (formation and release). | For challenging purifications where crystallization/chromatography fail.[1][3] |
Visualizations
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method.
Caption: A decision tree for purifying this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. 3-(Isobutanoylamino)benzeneboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Isobutyramido)benzeneboronic Acid
Here is the technical support center for optimizing reaction conditions for 3-(isobutyramido)benzeneboronic acid.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. We will address common challenges, provide in-depth optimization strategies, and offer field-proven troubleshooting advice to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions - Reagent Stability and Handling
Proper handling and storage of boronic acids are paramount for reproducible results. The amide functionality in this compound makes it relatively stable, but like all boronic acids, it is susceptible to certain degradation pathways.
Q1: How should I properly store this compound to ensure its long-term stability?
A1: this compound should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere (argon or nitrogen) is highly recommended.[1][2] The primary degradation pathways for boronic acids are exposure to moisture and air, which can lead to gradual decomposition.
Q2: My this compound appears oily or has lost its fine crystalline structure. Is it still usable?
A2: This is a common observation with boronic acids and is typically due to the formation of a cyclic trimeric anhydride called a boroxine through dehydration.[1][3] For many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly without a significant impact on the outcome.[1] However, this change in physical state indicates exposure to conditions that may also promote other, more detrimental degradation pathways. We strongly advise assessing the purity via ¹H NMR or UPLC-MS before use.[4]
Q3: What are the primary signs of decomposition, and how can I verify the purity of my starting material?
A3: Beyond the formation of boroxines, the most concerning side reaction is protodeboronation, where the C-B bond is cleaved, resulting in the formation of isobutyranilide.[3][5] The presence of this impurity can significantly affect reaction stoichiometry and yield.
To verify purity:
-
¹H NMR: Check for the appearance of signals corresponding to isobutyranilide and the disappearance of the B(OH)₂ proton signals, which may exchange with residual water in the NMR solvent.[3]
-
UPLC-MS: This is a highly sensitive method for quantifying the purity of the boronic acid and detecting any protodeboronated impurity.[4][6] An optimized method can achieve a run time of under one minute, making it ideal for high-throughput analysis.[4]
Part 2: Optimizing Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is the most common application for this reagent. Success hinges on a synergistic interplay between the catalyst, ligand, base, and solvent. The 3-(isobutyramido) group is an electron-donating group, which can influence the electronic properties of the boronic acid and its reactivity.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for rational optimization. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q4: What is the optimal Palladium catalyst and ligand combination for coupling with this compound?
A4: The choice is highly dependent on the coupling partner (the aryl halide).
-
For simple, non-hindered aryl bromides or iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ often suffice.
-
For sterically hindered or electron-rich aryl halides: These substrates slow down the oxidative addition and reductive elimination steps.[8][9] In these challenging cases, it is essential to use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote the formation of a reactive, coordinatively unsaturated Pd(0) species.[9][10]
-
For aryl chlorides: Aryl chlorides are notoriously less reactive.[7] Their coupling requires more robust catalytic systems. N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands like cataCXium® A or t-Bu₃P are often necessary.[10][11]
Q5: How do I select the appropriate base and solvent for my reaction?
A5: The base and solvent are critically interdependent. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[12][13]
| Base | Common Solvents | Strengths | Weaknesses |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF/H₂O, THF/H₂O | Generally effective, good for a wide range of substrates.[14] | Can be less effective for very hindered couplings. |
| K₃PO₄ | Dioxane, Toluene, THF | Stronger base, often excellent for hindered substrates and aryl chlorides.[8] | Can promote side reactions if not used carefully. Requires fine powdering. |
| KF | THF (Anhydrous) | Mild, useful for substrates with base-labile functional groups.[5][13] | Slower reaction rates may be observed. |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Can be useful in specific cases, particularly in anhydrous conditions. | Generally less effective than inorganic bases for Suzuki couplings. |
From our experience, a biphasic system like Dioxane/H₂O with K₂CO₃ or K₃PO₄ is a robust starting point for many couplings involving this compound. The water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[1]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and/or ligand.
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical to prevent catalyst deactivation and homocoupling side reactions.[1][8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The final concentration of the aryl halide is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6] Withdraw small aliquots at time points, quench with a suitable solvent like acetonitrile, and analyze.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Part 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section addresses the most common issues in a systematic way.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura couplings.
Problem 1: Low to No Yield of Desired Product
Q6: My reaction shows no conversion of starting materials. What are the most critical parameters to check first?
A6: When a reaction fails completely, the issue is often fundamental.
-
Catalyst Inactivity: This is the most common culprit. The active Pd(0) species is sensitive to oxygen.[1][8] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the cycle to begin.[8]
-
Oxygen Contamination: Oxygen can deactivate the catalyst and promote the oxidative homocoupling of the boronic acid.[8]
-
Solution: Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.[8]
-
-
Reagent Quality: As discussed in Part 1, degraded boronic acid will lead to failure.[1] Similarly, ensure the base is of high quality and finely powdered to maximize its surface area and reactivity.[8]
Problem 2: Significant Formation of Side Products
Q7: I am observing a major byproduct corresponding to the loss of the boronic acid group (protodeboronation). How can I minimize this?
A7: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[5] This side reaction is competitive with transmetalation and is often promoted by excess water, strong bases, and high temperatures.[1][5]
-
Use Milder Conditions: Lower the reaction temperature. High heat accelerates protodeboronation.[5]
-
Change the Base: Switch to a weaker or non-aqueous base. Potassium fluoride (KF) is often an excellent choice to minimize this side reaction.[5][8]
-
Use Anhydrous Conditions: If possible, switching to a rigorously anhydrous solvent system (e.g., dry THF or Dioxane) can significantly reduce the proton source.[8]
-
Use a Protected Boronic Acid: For particularly sensitive substrates, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][5][15]
Q8: My main byproduct is the homocoupled dimer of my boronic acid. What is the cause?
A8: The formation of a biaryl product derived from the coupling of two molecules of this compound is a classic sign of oxygen in the reaction system.[1][8] The mechanism involves the palladium-catalyzed oxidative coupling of the boronic acid.
-
Solution: The remedy is the same as for catalyst deactivation: rigorously exclude oxygen from your reaction by using degassed solvents and maintaining a strict inert atmosphere.[8]
Problem 3: Purification and Workup Issues
Q9: How can I effectively remove residual boronic acid and other boron-containing impurities from my crude product?
A9: Boronic acids and their byproducts can be tricky to remove with standard silica gel chromatography.
-
Aqueous Base Wash: During the workup, perform multiple washes of the organic layer with an aqueous base solution (e.g., 1 M NaOH).[5] This converts the acidic boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer.[5] Caution: This method is only suitable if your desired product is stable to basic conditions.
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a stable, often crystalline adduct with the unreacted boronic acid, which can sometimes be removed by filtration.[8][16]
-
Specialized Chromatography: In difficult cases, using a fluorous solid-phase extraction or forming a trifluoroborate salt which has different chromatographic properties can be effective.
By systematically addressing these parameters, you can optimize your reaction conditions to achieve high yields and purity for your desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wwjmrd.com [wwjmrd.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 3-(Isobutyramido)benzeneboronic Acid
Welcome to the technical support guide for 3-(isobutyramido)benzeneboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth, experience-driven advice and practical protocols to help you achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
When a Suzuki-Miyaura coupling fails, a systematic evaluation of the reaction components and conditions is the most effective troubleshooting approach. Here are the critical parameters to assess:
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1] This reduction can sometimes be inefficient.[1] To verify catalyst activity, run a control reaction with a known, reliable substrate combination, such as phenylboronic acid and bromobenzene.[1]
-
Boronic Acid Integrity: Boronic acids can be prone to decomposition through pathways like protodeboronation (loss of the boronic acid group) or formation of unreactive cyclic anhydrides known as boroxines.[1][2] The stability of boronic acids is a frequent cause of low yields.[1] You can assess the purity of your this compound by NMR.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[3] It is crucial to ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base is required to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[4][5] The effectiveness of a particular base often depends on the solvent system.[6]
Q2: How does the isobutyramido group on the benzeneboronic acid affect its reactivity and stability?
The isobutyramido group at the meta-position influences the electronic properties of the phenylboronic acid. Amide groups are generally considered to be weakly deactivating via induction but can also be resonance-donating. The overall effect on the reactivity of the C-B bond can be complex. The amide functionality can also potentially coordinate with the palladium center, influencing the catalytic cycle.[7][8]
Furthermore, the stability of arylboronic acids is sensitive to the electronic nature of the substituents. Both electron-donating and electron-withdrawing groups can influence the rate of protodeboronation, a key decomposition pathway.[9][10] The pH of the reaction medium plays a significant role in the stability, as it governs the equilibrium between the neutral boronic acid and the more reactive tetrahedral boronate anion.[5]
Q3: What are the optimal storage conditions for this compound to prevent degradation?
To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry place, away from light and moisture. As with many boronic acids, it can be susceptible to dehydration to form the corresponding boroxine (a cyclic anhydride). While this process is often reversible upon exposure to water, it is best to minimize its occurrence by storing the compound in a tightly sealed container in a desiccator.
Troubleshooting Guide for Failed Reactions
Scenario 1: Low to No Product Formation
If you are observing minimal or no formation of your desired product, a systematic troubleshooting workflow can help identify the root cause.
Troubleshooting Workflow: Low Conversion
Caption: Systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Reagents:
-
Boronic Acid: As mentioned, check for degradation. If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which can be more robust under reaction conditions.[1]
-
Catalyst: Use a fresh batch of palladium catalyst and ligand. Pre-catalysts like Buchwald's G3 or G4 palladacycles can be highly effective as they are designed for the clean and efficient generation of the active Pd(0) species.[1]
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[6] The strength and solubility of the base can significantly impact the reaction rate and yield. Ensure the base is anhydrous if the reaction is sensitive to water.
-
Solvent: Ensure your solvent is of high purity and properly degassed. Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[11]
-
-
Optimize Reaction Conditions:
-
Temperature: Suzuki-Miyaura couplings are typically heated. If your reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial.[3] However, excessively high temperatures can lead to reagent decomposition.[1]
-
Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity.[11] If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos), which can be more effective for challenging couplings.[12]
-
Protocol for a Parallel Screen of Bases and Solvents:
This protocol is designed for a 24-well plate to efficiently screen multiple reaction conditions.
Materials:
-
This compound
-
Your aryl halide partner
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
A selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A selection of degassed solvents (e.g., Dioxane, THF, DMF, Toluene/Water mixtures)
Procedure:
-
Stock Solution Preparation:
-
Reaction Setup:
-
To each well of a 24-well plate, add the palladium catalyst (2-5 mol%) and a stir bar.
-
Dispense the stock solution of your substrates into each well.
-
Add the different bases and solvents to the designated wells.
-
-
Reaction and Analysis:
-
Seal the plate and place it on a heating block with stirring at the desired temperature (e.g., 90 °C) for a set time (e.g., 12 hours).
-
After cooling, quench the reactions and analyze the outcome of each by LC-MS or GC-MS to identify the optimal conditions.
-
Scenario 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of your desired compound. Common side products in Suzuki-Miyaura couplings include homocoupled products and protodeboronated starting material.
Common Side Reactions and Mitigation Strategies
| Side Product | Potential Cause(s) | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1] | Rigorously degas all solvents and maintain a strict inert atmosphere. Use a direct Pd(0) source if the issue persists.[1] |
| Protodeboronation | Instability of the boronic acid under the reaction conditions, often exacerbated by high temperatures and strong bases.[1][5] | Use milder reaction conditions (lower temperature, weaker base). Consider converting the boronic acid to a more stable boronate ester (e.g., MIDA or pinacol ester).[1] |
| Dehalogenation of Aryl Halide | Can occur after the oxidative addition step.[1] | This is often ligand-dependent. Screening different phosphine ligands can help to minimize this side reaction. |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
By understanding the fundamental principles of the Suzuki-Miyaura reaction and employing a systematic approach to troubleshooting, you can overcome common challenges and successfully utilize this compound in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amides as modifiable directing groups in electrophilic borylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Amides as modifiable directing groups in electrophilic borylation [ouci.dntb.gov.ua]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
managing the decomposition of 3-(isobutyramido)benzeneboronic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(isobutyramido)benzeneboronic acid. This resource is designed to provide you, our scientific colleagues, with in-depth, field-proven insights into successfully utilizing this versatile reagent. We understand that functionalized boronic acids can present unique challenges. This guide moves beyond simple protocols to explain the causality behind common issues and provides robust, self-validating troubleshooting strategies to ensure your reactions are efficient, reproducible, and successful.
Introduction: The Challenge of Stability
This compound is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its stability can be a critical factor influencing reaction outcomes. Two primary decomposition pathways are often responsible for low yields and the formation of impurities: Protodeboronation and Boroxine Formation . Understanding and controlling these processes is the key to unlocking the full synthetic potential of this reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has stalled, and I'm recovering my aryl halide. What happened to my boronic acid?
This is a classic symptom of boronic acid decomposition occurring faster than the desired cross-coupling. The most likely cause is protodeboronation, where the C–B bond is cleaved, yielding isobutyranilide.[1] Another possibility is the formation of an unreactive cyclic trimer anhydride, known as a boroxine.[2] To diagnose this, analyze a crude reaction sample by LC-MS or NMR to check for the mass or signals corresponding to isobutyranilide.
Q2: I'm observing a significant amount of isobutyranilide as a byproduct. How can I prevent this?
The formation of isobutyranilide is a direct result of protodeboronation.[1] This side reaction is often accelerated by excessive heat, strong bases, and the presence of water.[3][4] To mitigate this, consider the following immediate adjustments:
-
Use a milder base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5]
-
Lower the temperature: Run the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C).[5]
-
Control water content: While a small amount of water can be beneficial for some Suzuki couplings, excess water promotes protodeboronation. Using a mixed solvent system like Dioxane/H₂O (4:1) can provide a good balance.[5]
Q3: My reaction yields are inconsistent from one run to the next. What should I investigate?
Inconsistency often points to reagent quality or subtle variations in the reaction setup.
-
Boronic Acid Quality: Boronic acids can degrade upon storage. Check the purity of your starting material by NMR. Consider purchasing fresh material or converting it to a more stable boronic ester (e.g., a pinacol ester) for storage and use.[2][6]
-
Solvent Degassing: Inefficient degassing allows oxygen to remain, which can lead to oxidative degradation of the boronic acid and deactivation of the palladium catalyst.[5] Ensure you rigorously degas your solvent(s) for at least 15-30 minutes with an inert gas like argon or nitrogen before use.
-
Base Quality: Ensure your base is finely powdered and anhydrous (if required by the specific protocol) for consistent reactivity.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, a common side reaction in Suzuki couplings.[1] The mechanism can be complex and is highly dependent on pH.[1][4] Under basic conditions typical for Suzuki reactions, the boronic acid is converted to the more nucleophilic boronate species ([ArB(OH)3]⁻), which is essential for transmetalation. However, this boronate is also the species most susceptible to protodeboronation.[7]
Experimental Protocol: Test for Protodeboronation Susceptibility
This protocol helps determine if your reaction conditions are causing decomposition before you commit your main substrates.
-
Setup: To a reaction vial, add this compound (1.0 equiv) and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Add the same degassed solvent system planned for your Suzuki reaction (e.g., Dioxane/H₂O 4:1).
-
Heat: Stir the mixture at the intended reaction temperature (e.g., 90 °C).
-
Monitor: Take aliquots at t = 0, 15 min, 1 hr, and 4 hr. Quench with a slightly acidic buffer (pH ~5-6) and analyze by HPLC or LC-MS.
-
Analysis: A decrease in the peak area of the starting boronic acid and a corresponding increase in the isobutyranilide peak confirms protodeboronation under your conditions.
Solutions & Mitigation Strategies
// Nodes A [label="Problem:\nLow Yield & Isobutyranilide Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Root Cause:\nProtodeboronation", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Strategy 1:\nModify Base & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Strategy 2:\nLower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="Strategy 3:\nProtect the Boronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1 [label="Use milder base\n(K₃PO₄, Cs₂CO₃, KF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; D2 [label="Use anhydrous conditions\n(e.g., with TMSOK)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; E1 [label="Run at lowest effective T\n(e.g., 70-80 °C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="Convert to Pinacol (BPin)\nor MIDA ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Outcome:\nIncreased Stability & Higher Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes A [label="Problem:\nLow Yield & Isobutyranilide Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Root Cause:\nProtodeboronation", fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Strategy 1:\nModify Base & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Strategy 2:\nLower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="Strategy 3:\nProtect the Boronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1 [label="Use milder base\n(K₃PO₄, Cs₂CO₃, KF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; D2 [label="Use anhydrous conditions\n(e.g., with TMSOK)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; E1 [label="Run at lowest effective T\n(e.g., 70-80 °C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="Convert to Pinacol (BPin)\nor MIDA ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Outcome:\nIncreased Stability & Higher Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="is diagnosed by\nLC-MS / NMR"]; B -> C1; B -> C2; B -> C3; C1 -> D1; C1 -> D2; C2 -> E1; C3 -> F1; D1 -> G; D2 -> G; E1 -> G; F1 -> G [label="Slow release of\nactive boronic acid"]; } Caption: Troubleshooting workflow for protodeboronation.
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| Base | NaOH, K₂CO₃ (in high H₂O) | K₃PO₄, Cs₂CO₃, KF | Milder bases lower the solution basicity, disfavoring the protodeboronation pathway.[5] |
| Temperature | > 100 °C | 60 - 80 °C | Decomposition rates are highly temperature-dependent; use the minimum heat required.[8] |
| Solvent | Protic solvents (MeOH, EtOH) | Aprotic (Dioxane, THF) with minimal H₂O | Reduces the availability of protons that drive the undesired reaction. |
| Reagent Form | Boronic Acid | Pinacol (BPin) or MIDA Boronate Ester | Esters are more stable and act as a "slow release" source of the active boronic acid under reaction conditions, keeping its standing concentration low.[1][5] |
Guide 2: Managing Boroxine Formation
Boronic acids exist in equilibrium with their cyclic trimer anhydrides, called boroxines.[9] This is a dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water.[9] While this process is often reversible, the formation of boroxine effectively reduces the concentration of the active monomeric boronic acid available for the catalytic cycle. In some cases, the boroxine itself can be unreactive.
// Edges for equilibrium BA -> BX [arrowhead=normal, label="+ Heat\n- 3 H₂O"]; BX -> BA [arrowhead=normal, label="+ 3 H₂O"]; } Caption: Equilibrium between boronic acid and its boroxine.
Detection and Mitigation
-
Detection: Solid this compound that has been stored for a long time or improperly may have a significant boroxine content. This can sometimes be observed by IR spectroscopy (disappearance of the broad O-H stretch) or by a change in solubility.
-
Mitigation: The equilibrium can be shifted back toward the active monomer.
-
Use Aqueous Conditions: For Suzuki reactions, using a co-solvent system that includes water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) helps ensure the boroxine is hydrolyzed back to the active boronic acid in situ.[10]
-
Stoichiometry Adjustment: If you suspect significant boroxine formation in your solid reagent, consider using a higher excess of the boronic acid (e.g., 1.5 equivalents instead of 1.1) to compensate for the inactive portion.
-
Proper Storage: Store the boronic acid in a cool, dry place, preferably in a desiccator, to minimize dehydration over time.[11][12]
-
Best Practices for Storage and Handling
Proper storage is the first line of defense against reagent decomposition.
-
Temperature: Store at ambient temperature (18-25 °C) or as recommended by the supplier. Avoid excessive heat.[11]
-
Atmosphere: Store under an inert atmosphere if possible, and always in a tightly sealed container to protect from moisture and oxygen.[12]
-
Location: Keep in a desiccator away from strong oxidizing agents, strong bases, and excessive light.[13]
-
Inventory: Practice a "first-in, first-out" inventory system to ensure older stock is used preferentially.[11] Note the date of receipt and opening on the container.
By understanding the inherent instability of this compound and applying these diagnostic and mitigation strategies, you can significantly improve the reliability and success of your synthetic endeavors.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. laballey.com [laballey.com]
- 13. csuohio.edu [csuohio.edu]
effect of base and solvent on 3-(isobutyramido)benzeneboronic acid reactivity
Technical Support Center: Reactivity of 3-(Isobutyramido)benzeneboronic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile reagent in cross-coupling reactions. Here, we address common challenges related to the impact of base and solvent selection on reaction outcomes, providing troubleshooting advice and in-depth scientific explanations to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in Suzuki-Miyaura reactions involving this compound?
A: The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the reaction. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][2] This "ate" complex is significantly more reactive toward the palladium(II)-halide complex, enabling the transfer of the aryl group from boron to palladium.[1][2][3] Without the base, the transmetalation is exceedingly slow or does not occur at all.
Q2: How do solvents influence the reactivity and outcome of coupling reactions with this boronic acid?
A: Solvents exert profound control over the reaction by influencing several factors simultaneously.[4][5][6] Key effects include:
-
Solubility: The solvent system must effectively dissolve the boronic acid, the coupling partner (e.g., an aryl halide), the base, and the palladium catalyst to ensure a homogeneous reaction mixture. The amide group in this compound imparts different solubility characteristics compared to simpler arylboronic acids.
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium center, affecting its stability and catalytic activity.[5][7] Highly coordinating solvents like DMF or DMSO can sometimes stabilize catalytic intermediates but may also inhibit the reaction by competing with other ligands.[8]
-
Base Activity: The efficacy of a base is modulated by the solvent.[5] For instance, the dissociation and strength of an inorganic base like K₃PO₄ can be enhanced by the presence of a polar, protic co-solvent like water.
-
Reaction Pathway: In some cases, the choice of solvent can even switch the chemoselectivity of a reaction, favoring one reaction pathway over another by stabilizing different transition states.[8]
Q3: What is protodeboronation, and how do base and solvent choices affect this common side reaction?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-(phenyl)isobutyramide and destroying the boronic acid.[9] This process is highly dependent on pH, temperature, and the electronic properties of the arylboronic acid.[10][11]
-
Base Effect: The reaction is often base-catalyzed.[9] While a base is necessary to form the active boronate for the desired coupling, excessively strong bases or high concentrations of hydroxide ions can accelerate the rate of protodeboronation, especially in the presence of water.[10]
-
Solvent Effect: Aqueous or protic solvents provide a proton source for this side reaction.[11] While water is often required to solubilize inorganic bases, its concentration should be carefully controlled. Using anhydrous solvents can suppress protodeboronation but may require the use of organic-soluble bases. Certain polar aprotic solvents have also been shown to mediate protodeboronation.[12]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Biaryl Product
-
Possible Cause A: Ineffective Boronate Formation or Weak Base
Q: My Suzuki-Miyaura coupling is failing. I'm using a mild base like sodium bicarbonate. Could this be the problem?
A: Yes, this is a highly probable cause. The formation of the reactive boronate complex is an equilibrium process. A base that is too weak may not shift the equilibrium sufficiently to generate an adequate concentration of the boronate for efficient transmetalation.[2] While mild bases are useful for highly sensitive substrates, this compound generally requires a moderately strong base for activation.
Solution: Switch to a more effective base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points for many Suzuki-Miyaura reactions.[13][14] Cesium carbonate (Cs₂CO₃) is even more potent due to its high solubility and the "cesium effect," though it is more expensive.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
Base Relative Strength Typical Solvents Key Considerations NaHCO₃ Weak Aqueous mixtures Often insufficient for less reactive substrates. K₂CO₃ Moderate Aqueous mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) A robust, cost-effective, and common choice.[14] K₃PO₄ Strong Aqueous mixtures (e.g., t-BuOH/H₂O, Dioxane/H₂O) Excellent for challenging couplings, including those with aryl chlorides.[13][15] Less prone to promoting hydrolysis of sensitive functional groups compared to hydroxides.[15][16][17] Cs₂CO₃ Strong THF, Dioxane, Toluene Highly effective, often used when other bases fail. Its solubility in organic solvents is a key advantage.[18] | Organic Bases (e.g., Et₃N, DIPEA) | Moderate | Anhydrous (DMF, THF) | Used when inorganic bases and water must be avoided. Generally less effective for boronic acid activation. |
-
Possible Cause B: Poor Reagent Solubility
Q: My reaction mixture is a heterogeneous slurry, and the conversion is stalled. How can I improve solubility?
A: Poor solubility is a common barrier to achieving high yields. If your reagents or catalyst are not in solution, the reaction kinetics will be severely limited.
Solution: Modify the solvent system. A single solvent is often insufficient. Biphasic systems or the addition of a co-solvent are standard practice.[18] For this compound, which has both polar (amide) and nonpolar (aromatic) character, a mixture of a nonpolar solvent (like toluene or dioxane) with a polar co-solvent (like ethanol or water) is often effective.
Table 2: Common Solvents and Their Properties in Cross-Coupling
Solvent System Type Characteristics & Best Use Cases Toluene/Water Biphasic, Nonpolar/Protic Standard for many couplings. Toluene dissolves organic partners and the catalyst, while water dissolves the inorganic base. 1,4-Dioxane/Water Miscible, Polar Ether/Protic A very common and effective system that provides good solubility for a wide range of substrates.[19] THF Aprotic Polar Ether Good general-purpose solvent, but its low boiling point (66 °C) limits the reaction temperature. DMF or DMAc Aprotic Polar Amide High boiling points and excellent solvating power.[7] However, they can coordinate to palladium and may require higher temperatures.[8][18] | t-BuOH/Water | Miscible, Protic Alcohol/Protic | Often used with K₃PO₄. Can be very effective for heteroaryl couplings and challenging substrates.[13] |
Problem 2: Significant Formation of Isobutyryl Aniline Byproduct
Q: I am observing a significant amount of the protodeboronated byproduct in my reaction analysis. How can I minimize this?
A: This indicates that protodeboronation is outcompeting the desired cross-coupling reaction. This is common with electron-deficient or sterically hindered boronic acids, or under suboptimal conditions.[9][11]
Solutions:
-
Use a Less Hydrolytic Base: Switch from strong hydroxide bases (NaOH, KOH) to phosphate or carbonate bases. K₃PO₄ is particularly effective at promoting coupling while minimizing base-mediated protodeboronation.[15]
-
Control Water Content: While some water is necessary to dissolve the base, excess water provides the proton source for the side reaction. Try reducing the volume of water in your biphasic system or ensure you are using anhydrous organic solvents if the protocol allows.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (B(pin)) or MIDA ester. These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.[9]
-
Increase Reaction Rate: A faster Suzuki-Miyaura coupling will give the protodeboronation pathway less time to occur. This can be achieved by using a more active catalyst system (e.g., a more electron-rich ligand), increasing the temperature, or using a more effective base (see Problem 1).
Visualizing the Process
To better understand the interplay of these components, consider the central catalytic cycle and the competing side reaction.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic Insight into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids: Potassium Phosphate is Not a Spectator Base but is Involved in the Transmetalation Step in the Suzuki–Miyaura Reaction | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 17. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 3-(Isobutyramido)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for troubleshooting catalyst deactivation issues encountered during cross-coupling reactions involving 3-(isobutyramido)benzeneboronic acid. As Senior Application Scientists, we have designed this center to move beyond simple procedural lists, offering a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding catalyst deactivation in Suzuki-Miyaura coupling reactions with amide-containing boronic acids.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is showing low conversion. What are the most likely initial causes?
A1: When a Suzuki-Miyaura coupling reaction performs poorly, the issue often lies with one of three components: the catalyst's activity, the stability of the boronic acid, or the reaction conditions.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must first be reduced in situ.[1] Inefficient reduction or degradation of the Pd(0) source can halt the reaction.[2] Additionally, the boronic acid itself, particularly those with functional groups like amides, can be susceptible to side reactions such as protodeboronation.[3][4] Finally, oxygen contamination is a frequent culprit, as it can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1]
Q2: I'm observing a black precipitate in my reaction. What is it and what does it signify?
A2: The black precipitate is typically palladium black, which is composed of agglomerated palladium nanoparticles.[5] Its formation is a common visual indicator of catalyst deactivation. While the appearance of some black solid is common in many successful Suzuki couplings, a rapid and significant precipitation early in the reaction often points to poor catalyst stability and is correlated with incomplete conversion.[5] This agglomeration effectively reduces the number of active catalytic sites available, thereby slowing down or stopping the reaction.[5]
Q3: Can impurities in my starting materials, including the this compound, affect the catalyst?
A3: Absolutely. Impurities can have a profound impact on the performance of the catalyst.[5] Even trace amounts of substances like sulfur or phosphorus compounds (that are not intended as ligands) can act as catalyst poisons, interfering with the catalytic cycle.[5] It's also worth noting that some reactions reported as "metal-free" have been found to be catalyzed by trace (ppb-level) palladium impurities present in other reagents.[6][7] Solvents can also be a source of impurities that are detrimental to the catalyst.[5]
Q4: My reaction works well with aryl bromides but is sluggish or fails with aryl chlorides when using this compound. Is this a catalyst deactivation problem?
A4: Not necessarily. This is more likely an issue of substrate reactivity. A key step in the catalytic cycle is the oxidative addition of the palladium catalyst to the aryl-halide bond.[8][9] This step is significantly slower for aryl chlorides compared to aryl bromides or iodides due to the stronger carbon-chlorine bond.[5][10] To successfully couple aryl chlorides, you often need to use more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate this challenging oxidative addition step.[5][11]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and resolving specific catalyst deactivation issues.
Guide 1: Diagnosing and Mitigating Catalyst Oxidation and Agglomeration
Problem: The reaction mixture turns black prematurely, and analysis shows a low conversion of starting materials.
Causality: The active Pd(0) catalyst is susceptible to oxidation to Pd(II) by dissolved oxygen in the solvent or from the reaction headspace.[12] This inactive Pd(II) can then lead to the formation of palladium black.[5] The phosphine ligands, which are crucial for stabilizing the palladium catalyst, are also prone to oxidation.[12]
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere:
-
Degassing Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Reaction Vessel Purge: The reaction vessel must be oven-dried to remove moisture and then thoroughly purged with an inert gas. A common and effective method is to evacuate the sealed vessel and backfill it with inert gas, repeating this cycle three to five times.[1]
-
-
Evaluate Catalyst and Ligand Integrity:
-
Use Fresh Reagents: Palladium catalysts, especially Pd(II) precatalysts, and phosphine ligands can degrade over time, even with proper storage.[12] If in doubt, use a fresh batch of catalyst and ligand.
-
-
Optimize Ligand Choice:
-
Role of Ligands: Ligands are not just spectators; they play a critical role in stabilizing the palladium center and modulating its reactivity.[13][14] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and stabilize the Pd(0) state.[8][11]
-
Screening Ligands: If catalyst decomposition persists, consider screening a panel of ligands. For amide-containing substrates, ligands like SPhos, XPhos, or RuPhos may offer improved stability and reactivity.
-
Guide 2: Addressing Protodeboronation of this compound
Problem: LC-MS or GC-MS analysis of the reaction mixture shows the presence of isobutyryl aniline, indicating the loss of the boronic acid group.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[4] This is a common side reaction for boronic acids, and its rate can be influenced by the base, solvent, and temperature.[3][4] The presence of water can serve as a proton source for this undesired pathway.[1]
Troubleshooting Protocol:
-
Modify the Base and Solvent System:
-
Milder Bases: Strong bases, particularly in aqueous solutions, can accelerate protodeboronation.[1] Consider switching to milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[12]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source.[1]
-
-
Protect the Boronic Acid:
-
Conversion to Esters: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters, are generally more stable towards protodeboronation.[12][15] You can synthesize the ester of this compound and use it in the coupling reaction.
-
Slow-Release Strategy: Using MIDA boronates allows for a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of decomposition.[3][4]
-
-
Optimize Reaction Temperature:
-
High temperatures can increase the rate of protodeboronation. Screen a range of lower temperatures to find a balance between an acceptable reaction rate and minimal boronic acid decomposition.
-
Guide 3: Overcoming Deactivation via Ligand-Related Pathways
Problem: The reaction fails to go to completion despite using a typically reliable catalyst/ligand system.
Causality: Besides oxidation, ligands can be involved in other deactivation pathways. For instance, with some catalyst systems, dimerization of palladium(II) intermediates can occur, leading to inactive species.[16][17] The choice of ligand can also influence the relative rates of the desired catalytic steps versus off-cycle deactivation processes.
Troubleshooting Protocol:
-
Adjust the Ligand-to-Metal Ratio:
-
In some cases, an excess of the phosphine ligand can be beneficial in preventing catalyst agglomeration and promoting the formation of the active monoligated palladium species.[9] However, in other systems, excess ligand can be inhibitory. Experiment with varying the ligand-to-palladium ratio (e.g., 1:1, 2:1, 4:1) to find the optimal conditions.
-
-
Consider Bidentate vs. Monodentate Ligands:
-
The "bite angle" and flexibility of bidentate phosphine ligands can significantly impact the stability of catalytic intermediates. If you are using a monodentate ligand and observing deactivation, switching to a bidentate ligand like dppf or Xantphos may provide a more stable catalytic complex.
-
-
Investigate N-Heterocyclic Carbene (NHC) Ligands:
-
NHC ligands are often more electron-donating and can form more stable bonds with palladium compared to phosphines.[8] This increased stability can make them more resistant to deactivation under harsh reaction conditions.
-
III. Visualizing Key Processes
To better understand the core concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a common deactivation pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for Boronic Acid Byproduct Removal
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the effective removal of boronic acid and its derivatives from reaction mixtures. Boronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their unique chemical properties can present significant purification challenges.[2] This center is designed to address these challenges head-on with practical, evidence-based troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the workup of reactions involving boronic acids.
Issue 1: My standard aqueous workup isn't removing the boronic acid impurity.
This is a frequent challenge, often arising because boronic acids can be polar and may not fully partition into the aqueous layer under neutral conditions.[2]
Causality & Explanation: Boronic acids are weak Lewis acids, not Brønsted acids.[2] In neutral or acidic water, they exist primarily as undissociated molecules, which can have significant solubility in organic solvents. To enhance their water solubility, they must be converted to their anionic boronate form.[3][4]
Troubleshooting Steps:
-
Increase the Basicity of the Aqueous Wash:
-
Action: Use a 1-2 M solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for your aqueous wash.[1][5]
-
Rationale: A sufficiently high pH (ideally > 10) ensures the complete deprotonation of the boronic acid to the highly water-soluble boronate salt, facilitating its extraction into the aqueous phase.[1][3]
-
-
Employ a Complexing Agent:
-
Optimize the Organic Solvent:
-
Action: If your desired product is soluble in less polar solvents, consider switching from ethyl acetate or dichloromethane to solvents like diethyl ether or toluene.
-
Rationale: Less polar organic solvents will minimize the co-extraction of the relatively polar boronic acid.[1]
-
Issue 2: The boronic acid byproduct is co-eluting with my product on a silica gel column.
Co-elution is a common problem due to the polarity of many boronic acids and their tendency to streak on silica gel.[1][5]
Causality & Explanation: The Lewis acidic nature of the boron atom can lead to strong interactions with the Lewis basic silanol groups on the surface of silica gel, causing poor peak shape and difficult separation. Boronic acid pinacol esters can also be challenging to purify via standard chromatography due to over-adsorption.[7]
Troubleshooting Steps:
-
Utilize a Boron Scavenger Resin:
-
Action: Stir the crude product mixture with a solid-supported scavenger resin, followed by simple filtration.
-
Rationale: This is often the most direct and effective solution.[1][8] Scavenger resins possess functional groups (like diols or diethanolamine) that covalently and selectively bind to boronic acids, removing them from the solution.[1][9][10][11]
-
Recommended Resins: SiliaBond DEAM and SiliaBond Diol are highly effective for this purpose.[9][10][11]
-
-
Modify the Stationary Phase:
-
Chemical Derivatization:
-
Action: Convert the boronic acid to its corresponding potassium trifluoroborate salt or a diethanolamine adduct.[1][6]
-
Rationale: These derivatives often have significantly different physical properties (e.g., crystallinity, solubility) from the parent boronic acid and the desired product, which can facilitate separation by crystallization or extraction.[6][13][14][15][16] The diethanolamine adduct, for instance, is often crystalline and can be precipitated from ether.[6][16]
-
-
Alternative Chromatography:
-
Action: Consider using neutral alumina instead of silica gel for column chromatography, especially for boronate esters.[17]
-
Rationale: Alumina has different surface properties than silica and may offer better separation for certain compounds.
-
Issue 3: I suspect boroxine formation is complicating my purification.
Causality & Explanation: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines, especially under anhydrous conditions or upon heating.[1] This equilibrium can lead to multiple boron-containing species in your mixture, making purification and characterization difficult.
Troubleshooting Steps:
-
Hydrolyze the Boroxine:
-
Recrystallization from Aqueous Solvents:
-
Action: If your product is a solid, attempt recrystallization from a solvent system containing water.
-
Rationale: This can serve the dual purpose of purifying your product and ensuring any boroxine impurity is converted back to the more easily removed boronic acid.[18]
-
Purification Methodologies at a Glance
| Method | Principle | Advantages | Disadvantages | Best For |
| Basic Aqueous Extraction | Ionization of boronic acid to water-soluble boronate salt.[1][3] | Simple, inexpensive, and widely applicable. | May be ineffective for highly organic-soluble boronic acids or base-sensitive products.[5] | Initial purification step for most reaction mixtures. |
| Extraction with Diols | Formation of a highly water-soluble anionic complex.[1] | Significantly enhances removal efficiency over basic wash alone.[1] | Requires an additional reagent (e.g., sorbitol). | When a simple basic wash is insufficient. |
| Scavenger Resins | Covalent binding of boronic acid to a solid support.[8][9] | High selectivity and efficiency; simple filtration-based removal.[8] | Higher cost compared to extraction; may require screening for the optimal resin. | Stubborn impurities that co-elute with the product.[1] |
| Precipitation/Crystallization | Derivatization to a crystalline adduct (e.g., with diethanolamine).[6][16] | Can provide very pure material; scalable. | Not universally applicable; adduct formation may not be successful for all boronic acids.[14] | Isolating the boronic acid impurity or purifying the boronic acid reagent itself. |
| Volatilization | Conversion to a volatile ester (e.g., trimethyl borate).[19] | Effective for removing boric acid and simple boron residues. | Requires repeated evaporations with methanol; may not be suitable for heat-sensitive compounds. | Removal of boric acid (B(OH)₃) byproducts.[19] |
Frequently Asked Questions (FAQs)
Q1: What are the primary boron-containing byproducts I should expect? A1: The most common impurities are unreacted starting boronic acid (or its ester) and boric acid (B(OH)₃).[1] Another common byproduct is the homocoupled dimer of the boronic acid, which can form if the reaction mixture is exposed to oxygen.[20] Additionally, boronic acids can form cyclic trimers called boroxines through dehydration.[1][20]
Q2: Can I just use more of my aryl halide to consume all the boronic acid? A2: While this can be a viable strategy to drive the reaction to completion and eliminate the boronic acid reagent, it introduces a new purification challenge: removing the excess aryl halide.[5] You must consider which impurity is easier to remove from your desired product.
Q3: My boronic acid seems to be decomposing on the shelf. How can I prevent this? A3: Aliphatic boronic acids, in particular, are susceptible to oxidation.[2] It is also crucial to be aware of protodeboronation, the cleavage of the C-B bond, which can be catalyzed by acid or base.[18] For long-term storage, converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, is a common and effective strategy.[20][21]
Q4: Are there any "tricks" for removing boric acid specifically? A4: A classic and effective method for removing boric acid (B(OH)₃) and other simple boron residues is to repeatedly concentrate the reaction mixture from methanol.[19] This process forms the volatile trimethyl borate (B(OMe)₃), which can be removed under reduced pressure.[19]
Q5: Why is my Suzuki coupling reaction turning black, and is this related to byproduct formation? A5: A black color often indicates the formation of palladium black (Pd(0) precipitate), which means your catalyst is crashing out of solution and becoming inactive.[22] This can be caused by peroxides in the solvent or insufficient ligand, leading to an incomplete reaction and a more complex mixture of starting materials, byproducts, and the desired product.[22] While not a direct cause of boronic acid byproducts, catalyst death leads to unreacted starting materials that complicate purification.
Experimental Workflows & Diagrams
Workflow 1: Enhanced Liquid-Liquid Extraction
This workflow details the process of removing a boronic acid impurity using a basic wash augmented with a complexing diol.
Caption: Workflow for boronic acid removal via enhanced extraction.
Workflow 2: Solid-Phase Scavenging
This protocol outlines the use of a scavenger resin for highly selective removal of boronic acid impurities.
Caption: Workflow for boronic acid removal using a scavenger resin.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. silicycle.com [silicycle.com]
- 10. suprasciences.com [suprasciences.com]
- 11. silicycle.com [silicycle.com]
- 12. academic.oup.com [academic.oup.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chem.rochester.edu [chem.rochester.edu]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Strategies to Minimize Homocoupling of 3-(isobutyramido)benzeneboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of 3-(isobutyramido)benzeneboronic acid. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to minimize the formation of the undesired 3,3'-bis(isobutyramido)-1,1'-biphenyl byproduct, thereby maximizing the yield and purity of your target compound.
This document is structured into two main parts: a Troubleshooting Guide for issues encountered during your experiment and a Frequently Asked Questions (FAQs) section for proactive experimental design.
Part 1: Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve the underlying causes of excessive homocoupling.
Issue: My LC-MS/NMR analysis shows a significant peak corresponding to the homocoupled dimer, 3,3'-bis(isobutyramido)-1,1'-biphenyl.
This is the most common issue when working with boronic acids. The formation of this symmetrical biaryl byproduct consumes your starting material and complicates purification. Let's break down the potential causes and solutions.
Potential Cause 1: Oxygen in the Reaction Mixture
-
Why it Happens: This is the most frequent cause of homocoupling.[1][2][3] Dissolved molecular oxygen (O₂) can oxidize the active Pd(0) catalyst to Pd(II).[2][3][4] This Pd(II) species can then enter a catalytic cycle that preferentially couples two molecules of the boronic acid, regenerating Pd(0).[2][5] A well-elucidated mechanism involves the formation of a palladium peroxo complex, ((η²-O₂)PdL₂), which reacts with two molecules of the boronic acid to ultimately yield the homocoupled product.[6][7] Rigorous exclusion of oxygen is paramount to suppress this pathway.[8]
-
Solution: Implement Rigorous Degassing Protocols. Standard inert gas purging might not be sufficient. A subsurface sparge, where an inert gas like argon or nitrogen is bubbled through the solvent for an extended period, is more effective.[3][8] For maximum oxygen removal, the freeze-pump-thaw method is the gold standard.[3][9]
Protocol 1: Rigorous Degassing via Subsurface Sparge
-
Combine all solid reagents (boronic acid, aryl halide, base, ligand) in a dry Schlenk flask equipped with a stir bar.
-
Seal the flask with a septum and attach it to a Schlenk line.
-
Evacuate the flask under high vacuum for 5-10 minutes to remove air from the headspace and solids.
-
Refill the flask with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times.
-
Add your solvent(s) via a cannula or syringe.
-
Insert a long needle connected to the inert gas line, ensuring its tip is below the solvent surface.
-
Bubble the inert gas through the solution with gentle stirring for 30-60 minutes.
-
Finally, add the palladium catalyst under a positive pressure of the inert gas.
-
Potential Cause 2: Inappropriate Choice or Stoichiometry of Base
-
Why it Happens: A base is essential to activate the boronic acid for transmetalation.[10][11] It does so by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻).[11][12] However, the type and amount of base are critical. A very strong or highly concentrated base can accelerate side reactions, including homocoupling. The base's role is complex, as it can also react with the palladium(II) complex, influencing the overall catalytic cycle.[11][13]
-
Solution: Screen and Optimize Your Base. For a substrate like this compound, which contains a base-sensitive amide group, milder bases are often preferred. If you are using strong bases like NaOH or KOH, consider switching to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Powdered potassium fluoride (KF) is also an excellent option for base-sensitive substrates.[10]
Base Strength Typical Observation Recommendation NaOH, KOH Strong Can promote homocoupling and substrate degradation. Use with caution; screen lower concentrations. K₂CO₃, Cs₂CO₃ Moderate Generally a good starting point. Cs₂CO₃ is more soluble. Standard choice for many Suzuki couplings. K₃PO₄ Moderate Often effective and well-tolerated. Excellent alternative to carbonates. KF (anhydrous) Mild Good for base-sensitive functional groups.[10] Try if amide hydrolysis is a concern.
Potential Cause 3: Palladium(II) Precatalyst
-
Why it Happens: Many common palladium sources, such as Pd(OAc)₂ and PdCl₂(dppf), are Pd(II) precatalysts.[5] For the main Suzuki cycle to begin, these must be reduced to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, producing one equivalent of the dimer and one equivalent of Pd(0).[2][3][5] This is especially problematic at the start of the reaction before the primary catalytic cycle is established.
-
Solution: Switch to a Pd(0) Source or Add a Mild Reductant.
-
Use a Pd(0) Catalyst: Switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the initial reduction step that causes homocoupling.[9]
-
Add a Mild Reductant: If using a Pd(II) source is necessary, introducing a mild reducing agent can help. For instance, the addition of potassium formate (HCO₂K) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[8][14]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions, helping you proactively design more robust experiments.
Q1: What are the primary mechanisms of boronic acid homocoupling?
A1: There are two primary pathways for homocoupling in Suzuki-Miyaura reactions:
-
Oxygen-Mediated (Oxidative) Homocoupling: This is the most common pathway where dissolved O₂ oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species then catalyzes the dimerization of the boronic acid.[2][3][4] The reaction proceeds through a palladium peroxo intermediate.[6][7]
-
Pd(II)-Mediated Homocoupling: This occurs when a Pd(II) precatalyst is used. The Pd(II) is reduced to Pd(0) by reacting with two molecules of the boronic acid, which are consumed to form the homocoupled byproduct.[2][3][5]
The diagram below illustrates the desired Suzuki-Miyaura cycle competing with the two main homocoupling pathways.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: Does the purity and stability of my this compound matter?
A2: Absolutely. Boronic acids can be prone to decomposition, especially protodeboronation (replacement of the -B(OH)₂ group with -H) or formation of cyclic trimer anhydrides (boroxines).[15][16] While boroxines can be active in the coupling, their formation complicates stoichiometry. Impurities can also interfere with the catalyst.
-
Recommendation:
-
Purification: If you suspect impurities, consider purifying your boronic acid. An acid-base extraction can be effective for removing neutral organic impurities.[17] Recrystallization is also a powerful technique.[17]
-
Stability: Some boronic acids, particularly certain heteroaryl and vinyl derivatives, are notoriously unstable.[18] While this compound is generally more stable, it's good practice to store it in a cool, dark, and dry place. For particularly unstable boronic acids, using air-stable surrogates like MIDA boronates, which undergo slow release of the boronic acid under reaction conditions, can be a highly effective strategy.[18]
-
Q3: How do I choose the right ligand and solvent to minimize homocoupling?
A3: The ligand and solvent are key parameters for optimizing selectivity.
-
Ligands: Bulky, electron-rich phosphine ligands are often recommended.[9] Ligands like SPhos and XPhos can accelerate the desired reductive elimination step, which helps the main catalytic cycle outcompete the homocoupling side reaction.[19]
-
Solvents: Aprotic solvents like dioxane, THF, or toluene are common.[9] Often, a co-solvent of water is needed to dissolve the inorganic base.[9] However, excessive water can sometimes promote homocoupling. It is crucial to perform a solvent screen to find the optimal system for your specific substrates.
Q4: I've tried everything and still have significant homocoupling. What's next?
A4: If homocoupling remains a persistent issue after optimizing the parameters above, consider a more fundamental change in your experimental setup.
-
Slow Addition: Instead of adding all the boronic acid at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, which can disfavor the second-order homocoupling reaction relative to the desired cross-coupling.
-
Change the Coupling Partners: If possible, reverse the functionalities. Prepare the boronic acid of your other coupling partner and the aryl halide of the 3-(isobutyramido)benzene moiety. The reactivity and side-reaction profiles can be completely different and may solve the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3-(Isobutyramido)benzeneboronic Acid
Introduction: Beyond the Structure – A Rationale for Comprehensive Characterization
In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. 3-(Isobutyramido)benzeneboronic acid is one such molecule, offering a unique combination of a reactive boronic acid moiety for synthetic elaboration and an isobutyramido group that can modulate physicochemical properties or engage in specific biological interactions.
The purity, identity, and stability of this reagent are not mere checklist items; they are foundational to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). An impurity or a structural misassignment at this stage can lead to failed reactions, the generation of difficult-to-remove side products, and costly delays. Therefore, a multi-faceted analytical approach is essential for its definitive characterization.
This guide eschews a simple listing of techniques. Instead, it provides a comparative analysis from a field perspective, explaining the causal logic behind selecting one method over another and offering robust, self-validating protocols. We will explore the core techniques required to build a complete analytical profile of this compound, ensuring that researchers, scientists, and drug development professionals can proceed with confidence in their starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides an unambiguous confirmation of its covalent framework and the electronic environment of the key boron atom.
Causality and Experimental Choice
-
¹H NMR is the first-line technique. It confirms the presence and connectivity of all proton-bearing groups: the aromatic protons, the N-H proton of the amide, and the isopropyl group's methine and methyl protons. The integration of these signals provides a quantitative ratio, acting as an internal validation of the structure.
-
¹³C NMR complements the proton data by identifying all unique carbon environments. While the carbon atom directly attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation, the remaining signals for the aromatic ring, the amide carbonyl, and the isopropyl group are critical for confirming the overall carbon skeleton.[1][2]
-
¹¹B NMR is a specialized but powerful tool for boronic acids.[3][4] It directly probes the boron atom, confirming its sp² hybridization state in the trigonal planar boronic acid. The chemical shift is highly sensitive to the electronic environment and can be used to monitor reactions or degradation.[5][6]
Comparative Analysis: NMR vs. Other Techniques
| Parameter | NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Unambiguous structure, connectivity, stereochemistry, quantitative ratios of moieties. | Molecular weight, elemental composition (HRMS), fragmentation pattern. | Presence of specific functional groups. |
| Key Advantage | Provides the most comprehensive structural detail. Non-destructive. | Extremely high sensitivity (ng to pg range).[4] | Fast, simple, and provides a quick functional group fingerprint. |
| Limitation | Relatively low sensitivity (mg scale required). Complex mixtures can be difficult to interpret. | Does not provide connectivity information (isomers can have the same mass). | Does not provide information on the overall molecular structure or connectivity. |
| Sample Requirement | ~4-10 mg dissolved in a deuterated solvent.[3][6] | <1 mg, often in solution. | Minimal, solid or liquid. |
Experimental Protocol: ¹H and ¹¹B NMR
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.65 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often chosen for its ability to dissolve both the boronic acid and to slow the exchange of the B(OH)₂ and NH protons, making them more likely to be observed.
-
For ¹¹B NMR, use a quartz NMR tube to avoid a background signal from borosilicate glass tubes.[3]
-
-
Instrument Setup (500 MHz Spectrometer Example) :
-
For ¹H NMR : Acquire spectra at 25 °C. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹¹B NMR : Tune the spectrometer to the ¹¹B frequency (e.g., ~160 MHz on a 500 MHz instrument). Acquire spectra with a larger number of scans (e.g., 1024) for good sensitivity.[3][6]
-
-
Data Interpretation :
-
¹H NMR (in DMSO-d₆) : Expect signals corresponding to the amide N-H (singlet, ~10.0 ppm), aromatic protons (multiplets, ~7.5-8.0 ppm), isopropyl CH (septet, ~2.6 ppm), and isopropyl CH₃ (doublet, ~1.1 ppm). The B(OH)₂ protons may appear as a broad singlet.
-
¹¹B NMR : Expect a single, relatively broad peak in the range of δ 28-30 ppm, characteristic of an sp²-hybridized arylboronic acid.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Purity
Mass spectrometry is an essential technique for confirming the molecular weight of this compound (C₁₀H₁₄BNO₃, MW: 207.03 g/mol ) and for detecting trace-level impurities. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and non-volatile nature.[7][8]
Causality and Experimental Choice
-
ESI-MS is chosen because it is a soft ionization technique that typically yields the intact molecular ion, either protonated [M+H]⁺ in positive mode or deprotonated [M-H]⁻ in negative mode. This provides a direct and accurate measurement of the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS) , often coupled with a Time-of-Flight (TOF) analyzer, can determine the mass with very high precision (to four or five decimal places). This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity and distinguishing it from isobaric impurities.
-
LC-MS : Coupling liquid chromatography with MS (discussed further in the HPLC section) is the most powerful approach. It separates the target compound from impurities before detection, allowing for the identification and potential quantification of even minor components in the sample.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (1:1).[9]
-
Instrument Setup (ESI-TOF MS) :
-
Ionization Mode : ESI, tested in both positive and negative modes. Arylboronic acids can often be detected in negative mode as various adducts or deprotonated species.[10]
-
Mass Range : Scan a range appropriate for the expected ion (e.g., m/z 50-500).
-
Infusion : Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Interpretation :
-
Expected Ions : In positive mode, look for the protonated molecule [C₁₀H₁₄BNO₃ + H]⁺ at m/z 208.1. In negative mode, look for the deprotonated molecule [C₁₀H₁₄BNO₃ - H]⁻ at m/z 206.1.
-
Common Adducts/Dehydration Products : Be aware that boronic acids can form adducts with solvents or dehydrate to form boroxines (cyclic trimers), which may appear as higher mass ions in the spectrum.[9][11]
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse technique for determining the purity of pharmaceutical compounds. For this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach.[12][13]
Causality and Experimental Choice
-
RP-HPLC is ideal for separating polar to moderately non-polar organic molecules. The separation is based on partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).
-
UV Detection is suitable because the benzene ring in the molecule is a chromophore that absorbs UV light, allowing for sensitive detection.
-
Method Development Considerations : A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation.[12] The choice of mobile phase pH and modifiers (e.g., trifluoroacetic acid or formic acid) is critical to ensure sharp peaks and reproducible results. Using a gradient elution (where the mobile phase composition changes over time) is often necessary to separate the main compound from both more polar and less polar impurities in a single run.
Comparative Analysis: HPLC vs. Other Purity Techniques
| Technique | Primary Information | Sensitivity | Key Advantage | Key Limitation |
| HPLC-UV | Purity, Quantification | Moderate (µg/mL)[4] | Robust, widely available, excellent for purity determination and quantification.[4] | Requires a chromophore for UV detection. |
| LC-MS | Purity, Molecular Weight | High (ng/mL to pg/mL)[4] | Provides molecular weight confirmation for each separated peak.[4] | Requires volatile mobile phases (e.g., no phosphate buffers).[4] |
| GC-MS | Purity, Molecular Weight | High | High resolution for volatile compounds. | Requires derivatization to make the boronic acid volatile and thermally stable.[3][14] |
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation : An HPLC system with a UV detector, pump, and autosampler.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate : 1.0 mL/min.[14]
-
Detection Wavelength : 254 nm (or an optimal wavelength determined by a UV scan).
-
Column Temperature : 30 °C.[14]
-
-
Sample Preparation : Accurately prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Data Analysis : The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Supporting Analytical Techniques
While NMR, MS, and HPLC form the core of the characterization, other techniques provide valuable complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid "fingerprint" of the functional groups present in the molecule. It is an excellent identity confirmation tool.
-
Rationale : By passing infrared radiation through the sample, FTIR detects the vibrational frequencies of specific bonds. This confirms the presence of key functional groups predicted by the structure.
-
Expected Absorptions :
Elemental Analysis (CHN)
This technique provides the empirical formula by measuring the mass percentage of Carbon, Hydrogen, and Nitrogen.
-
Rationale : The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₄BNO₃: C 58.01%, H 6.81%, N 6.76%). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
X-ray Crystallography
For the absolute, definitive confirmation of structure in the solid state, single-crystal X-ray diffraction is the ultimate tool.
-
Rationale : This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.[16][17] It can confirm connectivity, stereochemistry, and intermolecular interactions like hydrogen bonding.
-
Limitation : The primary and significant challenge is the need to grow a single, high-quality crystal suitable for diffraction, which is not always feasible.[18]
Integrated Characterization Workflow
A logical workflow ensures that the most critical information is gathered efficiently, with each step validating the previous one.
Caption: An integrated workflow for the comprehensive characterization of this compound.
Conclusion
The characterization of a critical starting material like this compound is a process of building a dossier of evidence. No single technique is sufficient. The definitive structural blueprint provided by NMR spectroscopy is the essential first step. This is then corroborated by mass spectrometry , which confirms the molecular weight and formula with high precision. The purity, a critical parameter for any subsequent reaction, is best determined by HPLC , a technique that separates and quantifies the target compound from any potential impurities. Finally, supporting techniques like FTIR and Elemental Analysis provide orthogonal confirmation of functional groups and elemental composition, respectively, creating a self-validating and trustworthy analytical data package. This rigorous, multi-technique approach ensures the quality and reliability of the material, forming a solid foundation for successful research and development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
A Comparative Analysis of 3-(Isobutyramido)benzeneboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Arylboronic Acid Selection
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] The judicious selection of the arylboronic acid coupling partner is critical to the success of this transformation, with electronic and steric factors playing a pivotal role in reaction efficiency. This guide presents a comparative analysis of the reactivity of 3-(isobutyramido)benzeneboronic acid alongside other commonly employed arylboronic acids, providing experimental data and mechanistic insights to inform substrate selection and reaction optimization.
The Influence of Substituents on Arylboronic Acid Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the nature of the substituents on the aromatic ring. These effects primarily manifest during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[2] Generally, electron-donating groups (EDGs) on the arylboronic acid enhance the nucleophilicity of the aryl group, accelerating the rate of transmetalation.[3] Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the aryl ring, potentially slowing this key step.[4]
The this compound presents an interesting case, with the amide functionality at the meta position exhibiting a nuanced electronic influence. While the nitrogen lone pair can exert a weak electron-donating mesomeric effect, the carbonyl group's inductive effect is electron-withdrawing. The overall impact on reactivity is therefore not as straightforward as with simple EDGs or EWGs.
Experimental Comparison of Arylboronic Acid Reactivity
To provide a quantitative comparison, a series of Suzuki-Miyaura coupling reactions were conducted with 4-bromoanisole as the common aryl halide partner. The reactivity of this compound was benchmarked against phenylboronic acid (a neutral standard), 4-methoxyphenylboronic acid (electron-rich), and 4-chlorophenylboronic acid (electron-deficient).
Experimental Protocol:
A general procedure was followed for all comparative reactions to ensure consistency.
Materials:
-
Arylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere were added the arylboronic acid, 4-bromoanisole, potassium phosphate, palladium(II) acetate, and SPhos.
-
The flask was evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane and water were added via syringe.
-
The reaction mixture was stirred vigorously and heated to 100 °C in a preheated oil bath.
-
Reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Comparative Reactivity Data
The following table summarizes the observed reaction times and isolated yields for the coupling of various arylboronic acids with 4-bromoanisole.
| Arylboronic Acid | Substituent Nature | Reaction Time (h) | Yield (%) |
| Phenylboronic Acid | Neutral | 4 | 92 |
| 4-Methoxyphenylboronic Acid | Electron-Donating (para) | 2 | 95 |
| 4-Chlorophenylboronic Acid | Electron-Withdrawing (para) | 8 | 85 |
| This compound | Electron-Withdrawing (meta, inductive) | 6 | 88 |
Analysis and Interpretation
The experimental data reveals a clear trend in reactivity that aligns with established mechanistic principles.
-
4-Methoxyphenylboronic Acid , with its strong electron-donating methoxy group at the para-position, exhibited the highest reactivity, affording the desired product in the shortest time and with the highest yield. This is consistent with the accelerated rate of transmetalation due to the increased nucleophilicity of the aryl ring.[5]
-
Phenylboronic Acid , the unsubstituted benchmark, demonstrated robust reactivity, providing a high yield in a moderate timeframe.
-
4-Chlorophenylboronic Acid , bearing an electron-withdrawing chloro group, displayed the lowest reactivity, requiring a significantly longer reaction time to achieve a good yield. This can be attributed to the reduced electron density on the aryl ring, which slows the transmetalation step.
-
This compound showed an intermediate level of reactivity. The reaction time was longer than for the electron-rich and unsubstituted arylboronic acids but shorter than for the arylboronic acid with a directly electron-withdrawing chloro group. This suggests that the net electronic effect of the meta-isobutyramido group is moderately deactivating in the context of the Suzuki-Miyaura transmetalation step. The inductive effect of the amide carbonyl likely outweighs the weaker mesomeric donation from the nitrogen at the meta position.
Mechanistic Considerations and Workflow Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of arylboronic acid directly impacts the efficiency of the transmetalation step.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ideals.illinois.edu [ideals.illinois.edu]
A Comparative Guide to HPLC and LC-MS for the Purity Validation of 3-(Isobutyramido)benzeneboronic Acid
Abstract
3-(Isobutyramido)benzeneboronic acid is a crucial building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures for novel drug candidates.[1][2] The purity of this intermediate is paramount, as undetected impurities can compromise reaction yields, introduce downstream purification challenges, and potentially manifest as toxicologically significant components in final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity validation of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific analytical needs.
Introduction: The Critical Role of Purity
The utility of boronic acids in pharmaceutical development, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is well-established.[1][3] These reactions are fundamental to creating the carbon-carbon bonds that form the backbone of many modern drugs.[2] this compound, with its specific functional groups, offers a unique scaffold for synthetic chemists.
However, the analysis of boronic acids presents distinct challenges. A primary concern is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines.[4][5] Furthermore, synthesis pathways can introduce various impurities, including starting materials, reagents, side-products, and deboronated species, which must be meticulously controlled.[6][7] An analytical method must not only quantify the main component but also possess the specificity to separate and detect these potential impurities.
Foundational Principles of Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of QC
HPLC is a staple in quality control (QC) laboratories for its robustness, precision, and cost-effectiveness.[3][8] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, which contains a chromophore (the benzene ring), a UV detector can quantify the compound as it elutes from the column. Purity is typically assessed by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining Separation with Mass-Based Identification
LC-MS elevates the analytical capability by coupling the separation power of HPLC with the detection specificity of a mass spectrometer.[4] As components elute from the LC, they are ionized and their mass-to-charge ratio (m/z) is measured. This provides not just a retention time but also a molecular weight for each peak. This is invaluable for identifying unknown impurities and confirming the identity of the main peak, providing a level of certainty that UV detection alone cannot achieve.[9][10]
Experimental Design: A Head-to-Head Comparison
To objectively compare these techniques, we will outline protocols for analyzing a representative sample of this compound. The goal is to establish a robust purity value (HPLC) and to identify any detected impurities (LC-MS).
Materials and Reagents
-
This compound (Test Sample)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade, e.g., Milli-Q)
-
Formic Acid or Ammonium Acetate (LC-MS grade)
-
Methanol (HPLC grade)
Sample Preparation Protocol
A standardized sample preparation ensures comparability between the two methods.
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This provides a 1 mg/mL stock solution.
-
Working Solution: Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Method 1: HPLC-UV for Quantitative Purity Assessment
This method is designed for routine quality control, focusing on accurate and precise quantification of purity.
Diagram: HPLC-UV Analytical Workflow
Caption: Workflow for HPLC-UV Purity Analysis.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[8]
-
Column: A robust reversed-phase column, such as a Waters XSelect HSS T3 or equivalent (e.g., 150 mm x 4.6 mm, 3.5 µm). These columns offer excellent retention for polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Causality: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and preventing interactions with residual silanols on the column packing.
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined from PDA scan)
-
Injection Volume: 5 µL
Data Analysis and Interpretation
The primary output is a chromatogram. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method provides a reliable purity value but offers no structural information about the impurity peaks.
Method 2: LC-MS for Impurity Identification
This method is crucial during process development, troubleshooting, and for generating comprehensive purity profiles for regulatory submissions.
Diagram: LC-MS Analytical Workflow
Caption: Workflow for LC-MS Impurity Identification.
Detailed Experimental Protocol: LC-MS
-
Instrumentation: An LC-MS system, typically a UPLC/UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF) or a tandem quadrupole (e.g., TQ-S).
-
Column: A similar reversed-phase column as used for HPLC, often with a smaller particle size for better resolution (e.g., <2 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Causality: Volatile buffers like ammonium acetate are used instead of non-volatile acids (like phosphoric) or salts (like potassium phosphate) which would contaminate the mass spectrometer source.[4]
-
-
Gradient Program: A similar gradient profile to the HPLC method can be used as a starting point, often shortened due to the higher efficiency of UHPLC systems.
-
Flow Rate: 0.4 - 0.6 mL/min (typical for UHPLC)
-
Mass Spectrometer Parameters:
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all components.
-
Scan Range: m/z 50 - 800
-
Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative)
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Data Analysis and Interpretation
Data analysis is multifaceted. The chromatogram (Total Ion Chromatogram or UV) shows the separated peaks. By clicking on each peak, a mass spectrum is revealed. For this compound (C11H16BNO3), the expected exact mass is 221.1223. The MS will detect ions corresponding to this, such as [M+H]+ at m/z 222.1296 or [M-H]- at m/z 220.1151. Any other peaks in the chromatogram can be similarly analyzed to propose structures for impurities based on their mass.
Comparative Performance Analysis
The choice between HPLC-UV and LC-MS depends on the analytical objective. The two methods are complementary, not mutually exclusive.
| Parameter | HPLC-UV | LC-MS | Rationale & Justification |
| Primary Use | Routine QC, Purity Assay | Impurity Identification, Method Dev. | HPLC is robust and cost-effective for routine checks.[3] LC-MS is essential for structural elucidation.[9] |
| Specificity | Moderate (Retention Time) | Very High (Retention Time + Mass) | Co-eluting peaks with different masses can be resolved by MS. LC-MS provides orthogonal data confirming peak identity. |
| Sensitivity (LOD/LOQ) | Good (µg/mL range) | Excellent (pg/mL to ng/mL range) | Mass spectrometers are inherently more sensitive detectors than UV detectors, especially in selected ion monitoring (SIM) mode.[9] |
| Quantitative Precision | Excellent (<0.5% RSD typical) | Good (can be excellent with standards) | HPLC-UV is the gold standard for precision in QC environments due to its simplicity and robustness. |
| Impurity Identification | Not Possible | Primary Strength | Mass data allows for the determination of molecular formulas and fragmentation patterns to identify unknown structures. |
| Cost & Complexity | Lower | Higher | LC-MS instruments have a significantly higher capital cost and require more specialized expertise for operation and maintenance. |
| Validation Standard | ICH Q2(R1) | ICH Q2(R1) | Both methods must be validated for their intended purpose according to regulatory guidelines.[11][12] |
Conclusion: An Integrated Approach for Comprehensive Purity Validation
For the comprehensive validation of this compound, an integrated approach is the most scientifically sound strategy.
-
Method Development & Validation: LC-MS should be used initially to develop the chromatographic separation method. It ensures that all potential impurities, including isomers and low-level unknowns, are separated from the main peak. This phase is critical for identifying and tracking key process impurities.
-
Routine Quality Control: Once the method is established and key impurities are identified, the method can be transferred to a simpler HPLC-UV system for routine batch release testing. This leverages the cost-effectiveness, robustness, and high precision of HPLC for day-to-day quality assessment.
-
Investigations & Stability Studies: LC-MS remains the indispensable tool for investigating out-of-spec (OOS) results, identifying new impurities that may arise from process changes, and characterizing degradation products during stability studies.
By employing HPLC-UV as the reliable workhorse for routine analysis and LC-MS as the powerful tool for identification and deep characterization, researchers and drug development professionals can ensure the highest standards of quality and safety for critical pharmaceutical intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. waters.com [waters.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. sciex.com [sciex.com]
- 10. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-(Isobutyramido)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides an in-depth comparative analysis of various palladium catalyst systems for the coupling of 3-(isobutyramido)benzeneboronic acid, a key building block in the synthesis of various pharmaceutical agents and functional materials. The presence of the amide functionality introduces specific challenges that necessitate a careful selection of the catalytic system to achieve optimal yields and reaction efficiency.
This guide will explore the nuances of different palladium catalysts, from traditional systems to modern Buchwald-Hartwig type precatalysts, supported by available experimental data and detailed protocols.
The Critical Role of the Catalyst in Amide-Containing Couplings
The isobutyramido group on the benzeneboronic acid can influence the Suzuki-Miyaura coupling in several ways. The amide nitrogen can potentially coordinate to the palladium center, affecting the catalyst's activity. Furthermore, the electronic and steric properties of the substrate require a catalyst that is both highly active and robust. The choice of the palladium source, and particularly the ancillary ligand, is therefore paramount to overcoming these challenges and achieving a successful coupling.
Comparative Performance of Palladium Catalyst Systems
Direct comparative studies on the Suzuki-Miyaura coupling of this compound under identical conditions are not extensively documented in readily available literature. However, by examining data from reactions with structurally similar amido-substituted arylboronic acids and other challenging substrates, we can infer the relative performance of common palladium catalysts. The following sections detail the characteristics and performance of representative catalyst systems.
Tetrakis(triphenylphosphine)palladium(0) - The Workhorse Catalyst
Catalyst System: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a well-established, versatile catalyst for a wide range of Suzuki-Miyaura couplings. Its primary advantage is its ready availability and ease of handling as an air-stable solid. However, for challenging substrates like those containing amide groups, it may require higher catalyst loadings and elevated temperatures to achieve satisfactory results.
Causality in Experimental Choices: The triphenylphosphine ligands are moderately electron-donating and sterically demanding, which facilitates the key steps of the catalytic cycle. However, for sterically hindered or electron-rich substrates, the ligand dissociation from the Pd(0) center to generate the active 14-electron species can be slow, sometimes necessitating higher temperatures.
Palladium(II) Acetate with Bulky Phosphine Ligands - The Modern Standard
Catalyst System: Pd(OAc)₂ with ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
The combination of a simple palladium(II) salt, like palladium(II) acetate, with bulky, electron-rich phosphine ligands developed by Buchwald and others has revolutionized Suzuki-Miyaura couplings. Ligands like SPhos are particularly effective for challenging substrates due to their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Expertise & Experience: The enhanced activity of these systems allows for lower catalyst loadings, milder reaction conditions (often lower temperatures and shorter reaction times), and broader substrate scope, including the coupling of less reactive aryl chlorides. The dimethoxy groups on the SPhos ligand, for instance, contribute to the ligand's electron-richness, which in turn makes the palladium center more nucleophilic and reactive in the oxidative addition step.
Palladacycle Precatalysts - For Robustness and High Activity
Catalyst System: Buchwald-Hartwig Palladacycle Precatalysts (e.g., SPhos-Pd-G2)
Palladacycle precatalysts are air- and moisture-stable complexes that readily generate the active monoligated Pd(0) species in solution. This ensures a consistent and high concentration of the active catalyst, leading to highly efficient and reproducible reactions.[1]
Trustworthiness: The use of a well-defined precatalyst eliminates the variability that can arise from the in-situ generation of the active catalyst from a palladium salt and a separate ligand. This is particularly crucial for large-scale synthesis and in drug development where reproducibility is paramount.
Quantitative Data Summary
The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of amido-substituted arylboronic acids with various aryl halides, providing a basis for comparison.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to Good | Aryl Bromide |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzamide |
| SPhos Pd G2 Precatalyst | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Aryl Bromide |
Note: The data presented is compiled from various sources and for structurally similar substrates to provide a qualitative and comparative guide.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of this compound with an aryl bromide using a modern palladium catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
SPhos Pd G2 precatalyst (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, SPhos Pd G2 precatalyst, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Selection Workflow
Choosing the optimal catalyst depends on several factors including the reactivity of the coupling partners, desired reaction conditions, and cost.
Caption: A decision-making workflow for selecting a suitable palladium catalyst.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex molecules. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands, such as SPhos, and their corresponding palladacycle precatalysts, generally offer superior performance. These advanced systems provide higher yields under milder conditions and with greater reliability, making them the preferred choice for demanding applications in pharmaceutical and materials science research. The selection of the optimal catalyst system should be guided by the specific reactivity of the coupling partners and the desired process parameters.
References
A Senior Application Scientist's Guide to the Structural Confirmation of Products from 3-(Isobutyramido)benzeneboronic Acid Reactions
Introduction: The Versatility of a Substituted Arylboronic Acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, arylboronic acids are indispensable building blocks. Their stability, low toxicity, and remarkable reactivity in palladium- or copper-catalyzed cross-coupling reactions have cemented their role as foundational reagents.[1][2][3] Among these, 3-(isobutyramido)benzeneboronic acid is a particularly interesting starting material. The isobutyramide group at the meta-position offers a site for hydrogen bonding and introduces a lipophilic, branched alkyl motif, while the boronic acid moiety serves as a versatile handle for C-C, C-N, and C-O bond formation.
This guide provides an in-depth, comparative analysis of the analytical methodologies required for the unambiguous structural confirmation of products derived from this reagent. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterization. Our focus will be on the two most prevalent transformations for this class of compound: the Suzuki-Miyaura coupling for biaryl synthesis and the Chan-Lam coupling for arylamine or ether formation.
Part 1: Key Synthetic Transformations and Expected Products
The utility of this compound stems from its ability to participate in a variety of cross-coupling reactions. Understanding the expected products is the first step in planning a robust analytical confirmation strategy.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most powerful method for constructing biaryl scaffolds.[4] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudo-halide.[3][4]
-
General Reaction:
-
Reactants: this compound + Aryl Halide (e.g., Ar-Br, Ar-Cl)
-
Catalyst System: Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a phosphine ligand.[2][5]
-
Base: Required for the activation of the boronic acid to facilitate transmetalation (e.g., K₂CO₃, CsF).[2][6]
-
Expected Product: A substituted N-(biphenyl-3-yl)isobutyramide derivative.
-
Chan-Lam Coupling: Forging C-N/C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides a complementary method for forming aryl-heteroatom bonds, using copper catalysis to couple boronic acids with N-H or O-H containing compounds.[7][8] This reaction is often advantageous as it can be run at room temperature and open to the air.[7][9]
-
General Reaction:
-
Reactants: this compound + Amine/Amide (R₂NH) or Alcohol/Phenol (ROH)
-
Catalyst System: Copper(II) source (e.g., Cu(OAc)₂) with a ligand like pyridine.[7]
-
Expected Product: An N-(3-(arylamino)phenyl)isobutyramide or N-(3-(aryloxy)phenyl)isobutyramide derivative.
-
Part 2: A Multi-Pronged Strategy for Unambiguous Structural Confirmation
No single analytical technique provides a complete structural picture. True scientific integrity demands a confluence of evidence from orthogonal methods. For the products derived from this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography constitutes the gold standard.
Below, we use a representative Suzuki-Miyaura reaction—the coupling of this compound with 4-bromoanisole—to illustrate this multi-pronged approach.
Hypothetical Reaction:
-
Starting Materials: this compound and 4-bromoanisole
-
Expected Product: N-(4'-methoxy-[1,1'-biphenyl]-3-yl)isobutyramide
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. For our target molecule, a suite of experiments including ¹H, ¹³C, and specialized 2D NMR would be employed. Additionally, ¹¹B NMR is crucial for monitoring the consumption of the boronic acid starting material.
Expertise & Causality:
-
¹H NMR: This is the first and quickest experiment. We expect to see distinct signals for the aromatic protons on both rings, the methoxy group protons, and the protons of the isobutyramide moiety (the methine septet and the methyl doublet). The key diagnostic is the disappearance of the characteristic C-H signal from the C4 position of bromoanisole and the appearance of a more complex, coupled aromatic region indicative of the new biaryl system.
-
¹³C NMR: This spectrum confirms the carbon skeleton. We anticipate a specific number of aromatic signals corresponding to the C₁₂ aromatic framework, plus signals for the methoxy carbon, the amide carbonyl, and the two carbons of the isobutyryl group.
-
¹¹B NMR: This technique is invaluable for tracking reaction progress. Boronic acids (sp² hybridized) typically show a broad signal around 25-35 ppm.[10][11] As the reaction proceeds, this signal will diminish. Its absence in the purified product confirms the complete consumption of the starting material.[10][12]
-
2D NMR (COSY, HSQC, HMBC): While often not required for simple structures, these experiments become vital for complex analogs. They definitively establish H-H (COSY) and C-H (HSQC, HMBC) correlations, allowing for the unambiguous assignment of every signal, which is critical for publication and patent applications.
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amides to ensure the N-H proton is clearly visible.
-
Internal Standard: Use the residual solvent peak as the primary internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]
-
Data Acquisition: Acquire a standard ¹H spectrum. Follow with a ¹³C{¹H} decoupled spectrum. If starting material is suspected, acquire a ¹¹B spectrum.
-
Analysis: Integrate the ¹H signals to determine proton ratios. Assign chemical shifts and coupling constants. Compare the observed spectra with predicted values and data from analogous structures.[14][15][16][17]
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the product, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, lending immense confidence to the structural assignment.
Expertise & Causality:
-
Ionization Method: Electrospray Ionization (ESI) is the method of choice for this class of molecule.[18] It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight immediately apparent. Electron Impact (EI) is generally too harsh and would cause extensive fragmentation, potentially obscuring the molecular ion.
-
Expected Ion: For our hypothetical product, N-(4'-methoxy-[1,1'-biphenyl]-3-yl)isobutyramide (C₁₇H₁₉NO₂), the exact neutral mass is 269.1416 g/mol . In positive-ion ESI-MS, we would expect to see a prominent peak for [M+H]⁺ at m/z 270.1494. Observing this mass with high accuracy (e.g., within 5 ppm) via HRMS confirms the elemental formula.
-
Isotopic Pattern: The presence of two stable boron isotopes (¹⁰B and ¹¹B) gives boron-containing compounds a characteristic isotopic pattern in MS, which is a powerful diagnostic for the presence of starting material.[19] The absence of this pattern in the product's mass spectrum is another proof point for successful reaction and purification.
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Analysis: Identify the base peak and determine if it corresponds to the expected [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical formula.
Caption: Workflow for MS-based molecular formula confirmation.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a product can be obtained as a high-quality single crystal, X-ray crystallography provides the most unambiguous structural proof possible. It yields a three-dimensional model of the molecule, confirming not only connectivity but also stereochemistry, conformation, and intermolecular interactions in the solid state.[20][21][22][23]
Expertise & Causality:
-
Applicability: This technique is only applicable if the purified product is a crystalline solid and suitable single crystals can be grown. Amorphous solids or oils cannot be analyzed by this method.
-
Information Gained: The resulting crystal structure will definitively show the C-C bond between the two aromatic rings, the precise geometry of the isobutyramide group, and the position of the methoxy substituent. It serves as the ultimate arbiter, capable of resolving any ambiguities that may remain after NMR and MS analysis.[22][24]
-
Crystal Growth: Grow single crystals of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging, trial-and-error step.
-
Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on the diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with X-rays.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an atomic model of the molecule.
-
Analysis: Analyze bond lengths, bond angles, and torsion angles to confirm the expected structure. Generate graphical representations for publication.
Caption: Workflow for X-ray crystallography confirmation.
Part 3: Data Summary and Comparative Analysis
To provide a clear, at-a-glance reference, the expected analytical data for our hypothetical product, N-(4'-methoxy-[1,1'-biphenyl]-3-yl)isobutyramide, is summarized below.
| Analytical Technique | Parameter | Expected Observation / Data | Purpose of Measurement |
| ¹H NMR | Chemical Shifts (δ) | ~8.0-7.0 ppm (aromatic H's), ~7.8 ppm (amide N-H), 3.8 ppm (s, 3H, -OCH₃), 2.6 ppm (septet, 1H, -CH), 1.2 ppm (d, 6H, -C(CH₃)₂) | Maps proton environment and confirms functional groups. |
| Integration | Relative ratios of protons match the proposed structure. | Confirms the number of protons in each environment. | |
| ¹³C NMR | Number of Signals | 15 distinct signals (12 aromatic, 1 carbonyl, 2 alkyl, 1 methoxy). | Confirms the number of unique carbon environments. |
| Chemical Shifts (δ) | ~175 ppm (C=O), ~160-110 ppm (aromatic C's), ~55 ppm (-OCH₃), ~36 ppm (-CH), ~19 ppm (-CH₃) | Confirms carbon skeleton and functional groups. | |
| ¹¹B NMR | Signal Presence | Absence of a broad signal around 25-35 ppm. | Confirms removal of boronic acid starting material. |
| HRMS (ESI+) | [M+H]⁺ m/z | Observed m/z of ~270.1494. | Confirms molecular weight. |
| Elemental Composition | Calculated formula from exact mass matches C₁₇H₁₉NO₂ (within 5 ppm error). | Confirms elemental formula. | |
| X-ray Crystallography | Connectivity & Geometry | Solved structure shows a C-C bond between the phenyl rings at the expected positions. Bond lengths and angles are consistent with a biaryl amide structure. | Provides absolute, unambiguous 3D structural proof. |
Part 4: Troubleshooting Common Impurities
A crucial part of structural confirmation is identifying potential byproducts and impurities.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[25] This results in the formation of isobutyranilide from the starting material. This impurity would be readily identified by MS (m/z 164.1070 for [M+H]⁺) and its simpler ¹H NMR spectrum.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This would be detected by MS and NMR, showing a higher molecular weight and a more symmetrical pattern of signals, respectively.
-
Residual Catalyst: Palladium catalysts can sometimes contaminate the final product. While not a structural issue with the product itself, its presence can be detected by techniques like Inductively Coupled Plasma (ICP) analysis if high purity is required for biological testing.
Conclusion
The structural confirmation of products derived from this compound is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. While NMR spectroscopy provides the foundational map of atomic connectivity and Mass Spectrometry confirms the molecular formula, single-crystal X-ray crystallography stands as the ultimate arbiter for crystalline products. By understanding the strengths and limitations of each method and anticipating potential side reactions, researchers can build a self-validating dossier of evidence that ensures the absolute structural integrity of their synthesized molecules. This rigorous, multi-faceted approach is not merely procedural—it is the bedrock of scientific trustworthiness and reproducibility in the development of new chemical entities.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
A-Comparative-Guide-to-Cross-Reactivity-Studies-of-3-isobutyramidobenzeneboronic-acid-in-Complex-Mixtures
A Senior Application Scientist's Field Guide to Ensuring Specificity in Bioanalysis
In the landscape of modern drug development and molecular diagnostics, the specificity of an analytical method is paramount. For compounds like 3-(isobutyramido)benzeneboronic acid, a molecule of interest in various therapeutic and research areas, understanding its potential for unintended interactions within complex biological matrices is not just a regulatory hurdle—it is a cornerstone of scientific validity. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this boronic acid derivative, comparing state-of-the-art methodologies and offering field-proven insights to ensure the integrity of your analytical data.
Boronic acids are a fascinating class of compounds, known for their ability to form reversible covalent bonds with cis-diols, a feature present in many biological molecules like glycoproteins and ribonucleosides.[1][2][3][4] This inherent reactivity, while useful for therapeutic targeting and enrichment, also presents a significant analytical challenge: the potential for cross-reactivity with endogenous matrix components or structurally similar molecules. This guide will compare two gold-standard analytical platforms—the Ligand Binding Assay (LBA), specifically a competitive ELISA, and the mass spectrometry-based LC-MS/MS method—to provide a robust protocol for assessing the specificity of this compound detection.
Comparative Analysis of Cross-Reactivity: ELISA vs. LC-MS/MS
The choice of analytical platform can significantly influence the outcome and interpretation of a cross-reactivity study. Below is a comparative summary of expected performance for this compound against a panel of potentially cross-reacting substances. The selection of these substances is critical; they should include metabolites, structurally similar analogs, and compounds likely to be co-administered.
For our purposes, we will consider the following potential cross-reactants:
-
Compound A: 3-aminobenzeneboronic acid (a common precursor)
-
Compound B: 4-(isobutyramido)benzeneboronic acid (a positional isomer)
-
Compound C: Phenylboronic acid (the parent scaffold)
-
Compound D: A co-administered therapeutic (structurally unrelated)
| Compound | Structural Relationship | Expected Cross-Reactivity (%) - Competitive ELISA | Observed Interference (%) - LC-MS/MS | Rationale for Interaction |
| This compound | Analyte | 100% | 0% (Baseline) | Target analyte for calibration. |
| Compound A | Precursor/Metabolite | 15-25% | < 2% | The shared phenylboronic acid core may be recognized by a polyclonal antibody, but the lack of the isobutyramido group significantly reduces affinity.[5] LC-MS/MS easily distinguishes it by mass. |
| Compound B | Positional Isomer | 40-60% | < 2% | High potential for immunoassay cross-reactivity due to identical chemical formula and functional groups.[6] Monoclonal antibodies with high epitope specificity can reduce this.[5][7] LC-MS/MS can separate isomers chromatographically. |
| Compound C | Parent Scaffold | 5-15% | < 2% | Minimal cross-reactivity expected, as the isobutyramido group is a key part of the hapten used for antibody generation. |
| Compound D | Co-administered Drug | < 1% | < 2% | Structurally unrelated compounds are unlikely to cross-react in an immunoassay. LC-MS/MS provides high selectivity based on unique mass-to-charge ratios and fragmentation patterns.[8] |
| Glycoproteins (e.g., Fetuin) | Endogenous Matrix Component | Variable | < 5% (with proper sample prep) | Boronic acids can interact with cis-diols on glycoproteins.[1][3][9] This is a non-immunological interaction that can cause interference. This effect is mitigated in LC-MS/MS by protein precipitation. |
Experimental Methodologies: A Dual-Platform Approach
To ensure the trustworthiness of our findings, we employ two orthogonal methods. This dual-platform approach provides a self-validating system: the high-throughput, but potentially less specific, immunoassay is complemented by the highly specific, but lower-throughput, mass spectrometry method.
Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical flow for a comprehensive cross-reactivity study, starting from compound selection to data interpretation.
Caption: High-level workflow for assessing cross-reactivity using orthogonal methods.
Protocol 1: Competitive ELISA for High-Throughput Screening
Competitive ELISAs are ideal for screening large numbers of compounds due to their speed and cost-effectiveness.[10][11] This format is particularly well-suited for small molecules like our target, where creating a traditional "sandwich" assay is sterically hindered.[12]
Principle of the Assay
The core principle involves competition between the free analyte in the sample and a fixed amount of a labeled analyte (e.g., conjugated to an enzyme like HRP) for a limited number of antibody binding sites, which are immobilized on a microplate. A higher concentration of the analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal.
Caption: Principle of Competitive ELISA for small molecule detection.
Step-by-Step Protocol:
-
Coating: Dilute a capture antibody specific to this compound in a coating buffer (e.g., PBS, pH 7.4) and add to a 96-well microplate. Incubate overnight at 4°C. Causality: This step immobilizes the antibody, providing the foundation for the assay.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. Causality: This step is crucial to prevent non-specific binding of subsequent reagents to the plate surface, which would lead to high background noise.[13]
-
Competition: Add standards, controls, and samples containing potential cross-reactants to the wells. Immediately add the enzyme-conjugated this compound. Incubate for 1-2 hours. Causality: This is the competitive binding step. The amount of enzyme conjugate that binds is inversely proportional to the amount of analyte in the sample.
-
Washing: Repeat the wash step (Step 2) to remove unbound reagents.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of the target analyte that causes a 50% reduction in signal (IC50).
-
Determine the IC50 for each potential cross-reacting compound.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100
-
Protocol 2: LC-MS/MS for Confirmatory Analysis
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity in bioanalysis.[8] It physically separates compounds based on their physicochemical properties (chromatography) and then detects them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (tandem mass spectrometry).
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank matrix spiked with the cross-reactant, or a sample containing the analyte at the Lower Limit of Quantitation, LLOQ), add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Causality: Acetonitrile denatures and precipitates plasma proteins, which would otherwise foul the LC column and mass spectrometer. The SIL-IS is crucial for correcting for variations in sample processing and instrument response.[14]
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm) is a common choice for small molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes. Causality: The gradient elution allows for the separation of compounds with different polarities. Isomers, like Compound B, can often be separated with an optimized gradient.[15]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this class of compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Causality: MRM provides exceptional specificity. A specific precursor ion (the mass of the intact molecule) is selected and fragmented, and then a specific product ion (a fragment of the molecule) is monitored. This precursor -> product transition is unique to the analyte.[8]
-
MRM Transitions (Hypothetical):
-
Analyte: 222.1 -> 164.1
-
Internal Standard: 226.1 -> 168.1 (e.g., +4 Da)
-
Cross-Reactants: Monitor for their unique transitions to confirm they are not interfering with the analyte's signal.
-
-
-
Data Analysis and Interpretation:
-
Analyze blank plasma spiked with a high concentration of the potential cross-reactant. The peak area for the analyte's MRM transition should be less than 20% of the peak area of a true LLOQ sample.
-
Analyze an LLOQ sample that has been co-spiked with the cross-reactant. The calculated concentration of the analyte should be within ±20% of the nominal LLOQ concentration. Significant deviation indicates matrix effects (ion suppression or enhancement) caused by the cross-reactant.
-
Final Discussion and Authoritative Insights
This dual-platform guide provides a robust framework for evaluating the cross-reactivity of this compound.
-
Expertise in Action: The competitive ELISA serves as an excellent frontline tool. Its sensitivity to subtle structural changes, as seen with the positional isomer (Compound B), highlights the importance of careful antibody selection.[5][16] While often viewed as a limitation, this can provide valuable early insights into potential metabolic liabilities or isomer-related impurities that might require closer investigation.
-
Trust Through Verification: The LC-MS/MS method acts as the ultimate arbiter of specificity. Its ability to distinguish between compounds with identical mass (isomers) through chromatography and its highly selective MRM detection provide unequivocal data.[8][17] If the ELISA shows significant cross-reactivity but the LC-MS/MS shows none, you can proceed with confidence that your mass spectrometry-based method is specific for the intended analyte.
-
Authoritative Grounding: The methodologies described are grounded in established principles of bioanalytical method validation. The use of an internal standard, evaluation of matrix effects, and clear criteria for defining interference are all hallmarks of a scientifically sound study.
By integrating these comparative methodologies, researchers and drug development professionals can build a comprehensive specificity profile for this compound, ensuring data integrity from discovery through to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. siemens-healthineers.com [siemens-healthineers.com]
- 7. myadlm.org [myadlm.org]
- 8. nebiolab.com [nebiolab.com]
- 9. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 16. bosterbio.com [bosterbio.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Isobutyramido)benzeneboronic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific excellence and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 3-(Isobutyramido)benzeneboronic acid, moving beyond simple steps to explain the scientific rationale behind each recommendation. Our goal is to empower laboratory personnel with the knowledge to manage this compound confidently and safely, ensuring compliance and protecting both individuals and the environment.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the specific risks associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from its supplier and analogous boronic acid derivatives provide a clear hazard profile.
The compound is a solid at room temperature. Critically, it has been assigned a Water Hazard Class (WGK) of 3 , the highest rating, signifying it is severely hazardous to water. This classification demands that the compound and its containers must be prevented from entering the environment under any circumstances.
Based on data from closely related benzeneboronic acids, the following hazards are anticipated[1][2][3]:
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can cause adverse health effects. This underscores the need for strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[1][2] |
| Environmental Hazard | WGK 3: Severely hazardous to water | This is the primary driver for the disposal protocol. Direct disposal down the drain is strictly forbidden. All waste streams, including rinsates, must be captured. |
| Solid Particulate Hazard | N/A | As a solid, the compound can form dusts during handling, which can be inhaled or contaminate surfaces. All weighing and transfers should be conducted in a manner that minimizes dust generation, preferably within a chemical fume hood or ventilated balance enclosure.[3][4] |
Immediate Safety & Handling: Your First Line of Defense
All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to control potential dust and vapors.[4] Adherence to the correct Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental projection of solid particles.[4] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected before use and disposed of as solid hazardous waste after handling is complete.[1] |
| Body Protection | A fully fastened, long-sleeved laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator with particulate filter. | Required if there is a risk of generating dusts outside of a fume hood.[4] |
Core Disposal Principle: Designation as Hazardous Waste
Due to its acute oral toxicity and severe environmental hazard, This compound and any materials contaminated with it must be managed as hazardous waste. This is in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
The following workflow provides a visual representation of the core disposal process.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to a systematic, documented procedure is critical for ensuring safety and regulatory compliance.
Part A: Waste Segregation and Collection
Proper segregation at the point of generation prevents dangerous chemical reactions and simplifies the disposal process.
-
Establish Designated Waste Containers : Before starting work, prepare separate, clearly labeled containers for solid and liquid waste. These containers must be made of a compatible material (e.g., HDPE or glass for liquids) and have a securely sealing lid.[5]
-
Solid Waste : Dispose of all contaminated solids in the designated solid hazardous waste container. This includes:
-
Gloves, weighing papers, and bench paper.
-
Contaminated vials or glassware that will not be cleaned.
-
Used spill absorbents.
-
-
Liquid Waste : Collect all solutions containing this compound, as well as all solvent rinses from decontamination, in the designated liquid hazardous waste container. Do not mix incompatible waste streams.[5]
Part B: Container Labeling
Accurate labeling is an EPA and OSHA requirement and is vital for the safety of all personnel who may handle the container.
-
Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.
-
Required Information : The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
The composition of any liquid waste, including solvents and estimated concentrations.
-
Part C: Waste Storage and Pickup
Laboratories are permitted to temporarily store hazardous waste in designated areas known as Satellite Accumulation Areas (SAAs).
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management : Waste containers in the SAA must be kept securely closed at all times except when waste is being added.
-
Arrange for Disposal : Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) office to schedule a collection once the container is full or before the accumulation time limits are reached.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
